Benzene, (hexyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRQFACTBMDELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333762 | |
| Record name | Benzene, (hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-66-7 | |
| Record name | Benzene, (hexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group (–O–C₆H₁₃).[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.
Physicochemical Properties
The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.
Table 2.1: General and Physicochemical Properties of Hexyloxybenzene
| Property | Value | Source(s) |
| IUPAC Name | hexoxybenzene | [4] |
| Synonyms | Hexyloxybenzene, n-Hexyl phenyl ether | [2][4] |
| CAS Number | 1132-66-7 | [1][2][4] |
| Molecular Formula | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| Appearance | Colorless liquid with a subtle floral scent | [2] |
| Melting Point | -19 °C | [2] |
| Boiling Point | 240 °C (estimate) | [2] |
| Density | 0.9174 g/cm³ | [2] |
| Flash Point | 92.4 °C | [2] |
| Vapor Pressure | 0.0602 mmHg at 25 °C | [2] |
| Refractive Index | 1.4921 (estimate) | [2] |
| Water Solubility | Insoluble | [2] |
| Octanol/Water Partition Coeff. (logP) | 4.6 | [4] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Rotatable Bond Count | 6 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [1][4] |
| Hydrogen Bond Acceptor Count | 1 | [1][4] |
Chemical Reactivity and Profile
Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.
Electrophilic Aromatic Substitution (EAS)
The hexyloxy group (–O–C₆H₁₃) is a potent activating group in electrophilic aromatic substitution reactions.[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:
-
Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.[5][6]
-
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.[1]
-
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.
Reactions of the Hexyloxy Group
The hexyloxy group itself can undergo certain reactions:
-
Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI.
-
Oxidation: The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic environment. This can lead to the cleavage of the alkyl chain.[1]
Experimental Protocols
Synthesis via Williamson Ether Synthesis
The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]
Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene
Methodology:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]
-
Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.
-
Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]
-
Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]
-
Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.
Electrophilic Bromination Protocol
This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.
Reaction: Hexyloxybenzene + Br₂ --(FeBr₃)--> o-Bromohexyloxybenzene + p-Bromohexyloxybenzene
Methodology:
-
Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[10]
-
Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure of Benzene, (hexyloxy)-.
Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho, meta, para) | 6.8 - 7.3 | Multiplet |
| Methylene (-O-CH₂ -) | ~3.9 | Triplet |
| Other Methylene (-CH₂-)₄ | 1.3 - 1.8 | Multiplets |
| Terminal Methyl (-CH₃) | ~0.9 | Triplet |
| Data interpreted from BenchChem[1] |
Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic (C-O) | ~159 |
| Aromatic (CH) | 114, 121, 129 |
| Methylene (-O-C H₂-) | ~68 |
| Other Methylene (-C H₂-)₄ | 14 - 32 |
| Terminal Methyl (-C H₃) | ~14 |
| Data interpreted from BenchChem[1] |
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1][2]
-
Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.
-
Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm⁻¹.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.
Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.
Reaction Pathway
This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.
References
- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 2. Benzene, (hexyloxy)- [webbook.nist.gov]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Physical Properties of Hexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl phenyl ether, also known by its systematic name 1-phenoxyhexane, is an organic compound belonging to the ether class. It is characterized by a hexyl group attached to a phenyl group through an oxygen atom. This colorless liquid possesses a faint, pleasant floral scent and exhibits properties that make it a subject of interest in various chemical and industrial applications, including as a solvent and a fragrance ingredient.[1] Its high thermal stability and low viscosity also suggest its potential use as a heat transfer fluid.[1] This technical guide provides an in-depth overview of the core physical properties of hexyl phenyl ether, presenting quantitative data in a structured format, outlining general experimental protocols for their determination, and illustrating the interplay between these properties.
Core Physical and Chemical Properties
The fundamental identifiers and properties of hexyl phenyl ether are summarized below.
| Identifier | Value | Reference |
| Chemical Name | Hexyl Phenyl Ether | [1][2][3][4] |
| Synonyms | 1-Phenoxyhexane, Hexyloxybenzene | [1][2][4] |
| CAS Number | 1132-66-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈O | [1][2][3][4] |
| Molecular Weight | 178.27 g/mol | [1][4][5] |
Quantitative Physical Properties
The following tables present a summary of the key physical properties of hexyl phenyl ether, compiled from various sources. It is important to note that some values are estimated or predicted and may vary depending on the experimental conditions.
Thermal Properties
| Property | Value | Notes | Reference |
| Boiling Point | 240 °C | at 760 mmHg | [2][6] |
| 240 °C | (estimate) | [1][3] | |
| 245 °C | [4] | ||
| Melting Point | -19 °C | [1][2][3][4][6] | |
| Flash Point | 92.4 °C | [1][2][6] | |
| 92.4 ± 8.0 °C | (Predicted) | [3] |
Optical and Other Physical Properties
| Property | Value | Notes | Reference |
| Density | 0.909 g/cm³ | [2][6] | |
| 0.917 g/mL | [4] | ||
| 0.9174 | [1][3] | ||
| Refractive Index | 1.484 | (Predicted) | [3][6] |
| 1.492 | [4] | ||
| 1.4921 | (estimate) | [1][2] | |
| Vapor Pressure | 0.0602 mmHg | at 25 °C | [1][2] |
| 0.1 ± 0.4 mmHg | at 25 °C (Predicted) | [3] | |
| Solubility | Insoluble in water. Soluble in most organic solvents. | [1] |
Experimental Protocols for Property Determination
While specific experimental procedures for hexyl phenyl ether were not detailed in the reviewed literature, the following are general and widely accepted methodologies for determining the key physical properties of liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Method: Distillation A simple distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that distills is measured. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the boiling point.
Method: Thiele Tube For smaller quantities, a Thiele tube can be employed. A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in the Thiele tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and when the liquid re-enters the capillary upon cooling.[7][8]
Density Measurement
Density is the mass per unit volume of a substance.
Method: Pycnometer A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.
Method: Graduated Cylinder and Balance A less precise but simpler method involves measuring a specific volume of the liquid in a graduated cylinder and then weighing it on a balance. The mass of the empty cylinder is subtracted to find the mass of the liquid.[9][10][11]
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Method: Abbe Refractometer An Abbe refractometer is a common instrument for this measurement. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read directly from the scale.
Method: Interferometry More advanced techniques, such as those using a Michelson interferometer, can provide highly precise measurements of the refractive index by analyzing the interference pattern of light passing through the liquid.[12]
Interrelation of Physical Properties
The physical properties of a substance are not independent but are interconnected. For instance, an increase in temperature will generally decrease the density of a liquid while increasing its vapor pressure. The following diagram illustrates some of these fundamental relationships.
Caption: Interdependencies of Hexyl Phenyl Ether's Physical Properties.
Conclusion
This technical guide has provided a consolidated overview of the key physical properties of hexyl phenyl ether. The presented data, sourced from various chemical databases, offers a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. While specific experimental protocols for this compound are not extensively published, the general methodologies outlined provide a solid foundation for laboratory determination of these properties. The interconnectedness of these physical characteristics, as illustrated, is fundamental to understanding the behavior of this compound in various applications.
References
- 1. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 2. hexyl phenyl ether|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. hexyl phenyl ether [stenutz.eu]
- 5. Benzene, (hexyloxy)- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-depth Technical Guide to Benzene, (hexyloxy)- (CAS: 1132-66-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzene, (hexyloxy)-, also known as hexyl phenyl ether. The information compiled herein is intended to support research, development, and application activities involving this aromatic ether.
Chemical and Physical Properties
Benzene, (hexyloxy)- is an organic compound characterized by a benzene ring linked to a hexyloxy group through an ether bond.[1] This structure imparts both aromatic and aliphatic characteristics to the molecule, influencing its physical and chemical behavior.[1] It is a colorless liquid with a faint floral scent, soluble in many organic solvents but not in water.[2]
The key physicochemical properties of Benzene, (hexyloxy)- are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O | [1][3] |
| Molecular Weight | 178.27 g/mol | [1][3] |
| Appearance | Colorless liquid | [2] |
| Melting Point | -19.0 °C | [4] |
| Boiling Point | 240 °C at 760 mmHg | [4] |
| Density | 0.909 g/cm³ | [4] |
| Flash Point | 92.4 °C | [4] |
| Refractive Index | 1.484 | [4] |
Table 2: Chemical Descriptors and Computational Data
| Property | Value | Reference(s) |
| IUPAC Name | hexoxybenzene | [1][5] |
| InChI Key | KNRQFACTBMDELK-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CCCCCCOc1ccccc1 | [5] |
| Hydrogen Bond Donor Count | 0 | [1][5] |
| Hydrogen Bond Acceptor Count | 1 | [1][5] |
| Rotatable Bond Count | 6 | [1][5] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| XLogP3 | 4.6 | [5] |
Table 3: Spectral Data
| Spectrum Type | Key Characteristics | Reference(s) |
| ¹H NMR | Aryl protons: ~6.5-8.0 ppm; Benzylic protons: ~2.0-3.0 ppm | [6] |
| ¹³C NMR | Aromatic carbons: ~120-150 ppm | [6] |
| IR | C-H stretch (aromatic): 3100-3000 cm⁻¹; C-C stretch (in-ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ | [6] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 178 | [5] |
Synthesis and Experimental Protocols
The most common laboratory method for the preparation of Benzene, (hexyloxy)- is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[7] Another viable route is through nucleophilic aromatic substitution, particularly for benzene rings bearing electron-withdrawing groups.[1]
Williamson Ether Synthesis: A Generalized Protocol
This protocol describes a general procedure for the synthesis of Benzene, (hexyloxy)- via the Williamson ether synthesis, reacting phenol with a hexyl halide.
Materials:
-
Phenol
-
1-Bromohexane (or other hexyl halide)
-
Sodium hydroxide (or another strong base)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the anhydrous solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide salt. This is the nucleophile.
-
Nucleophilic Attack: To the solution of sodium phenoxide, add the hexyl halide (e.g., 1-bromohexane) dropwise at room temperature or with gentle heating. The reaction is an S(_N)2 displacement of the halide by the phenoxide ion.[7]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours at a temperature ranging from 50-100 °C.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Benzene, (hexyloxy)- can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Research and Development
Benzene, (hexyloxy)- and its derivatives have found utility in several areas of scientific research and development.
-
Materials Science: The hexyloxybenzene moiety is a building block for organic semiconducting materials used in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[1] The hexyl group enhances solubility in organic solvents, facilitating solution-based processing of these materials.[1]
-
Organic Synthesis: As an aromatic ether, it serves as a versatile intermediate in organic synthesis. The benzene ring can undergo electrophilic aromatic substitution, while the hexyloxy group can be involved in other transformations.[1]
-
Drug Discovery: While Benzene, (hexyloxy)- itself is not a known therapeutic agent, the phenyl-hexyl structural motif is utilized in stationary phases for High-Performance Liquid Chromatography (HPLC) columns, which are crucial for the separation and analysis of drug compounds.[8][9] Furthermore, derivatives of n-hexyl phenyl ether have been investigated for potential antituberculous activity.[10] A related compound, 4-(hexyloxy)benzene-1,2-diol, has demonstrated antimicrobial activity against B. subtilis, with a proposed mechanism of disrupting the bacterial membrane.
Visualizations
Generalized Workflow for Williamson Ether Synthesis of Benzene, (hexyloxy)-
Caption: Generalized workflow for the Williamson ether synthesis of Benzene, (hexyloxy)-.
Logical Relationship of Benzene, (hexyloxy)- in Material Science Applications
Caption: Logical relationship of Benzene, (hexyloxy)- properties to its applications in material science.
Safety and Handling
For research purposes only. Not for human or veterinary use.[1] While considered to have low toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hexyl phenyl ether, CasNo.1132-66-7 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzene, (hexyloxy)-, also known as hexyl phenyl ether, through the Williamson ether synthesis. This well-established method offers a reliable route to this and other aryl ethers, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, experimental protocols, and characterization data for the target compound.
Reaction Overview and Mechanism
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of synthesizing hexyl phenyl ether, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary steps:
-
Deprotonation of Phenol: Phenol is first treated with a strong base, such as sodium hydroxide or potassium carbonate, to form the sodium or potassium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane. The reaction proceeds via a backside attack on the carbon atom bonded to the halogen, leading to the displacement of the bromide ion and the formation of the ether linkage.
The choice of a primary alkyl halide like 1-bromohexane is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product, Benzene, (hexyloxy)-.
Table 1: Physical and Chemical Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 156-158 | 1.17 |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | 2.13 |
| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 2.43 |
Table 2: Physical and Chemical Properties of Benzene, (hexyloxy)-
| Property | Value |
| CAS Number | 1132-66-7 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Boiling Point | 240-245 °C |
| Melting Point | -19 °C |
| Density | 0.917 g/mL |
| Refractive Index | 1.492 |
Table 3: Spectroscopic Data for Benzene, (hexyloxy)-
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.32-7.25 (m, 2H, Ar-H), 6.96-6.88 (m, 3H, Ar-H), 3.96 (t, J=6.6 Hz, 2H, -OCH₂-), 1.83-1.73 (m, 2H, -OCH₂CH₂-), 1.51-1.29 (m, 6H, -(CH₂)₃-), 0.92 (t, J=7.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 159.2, 129.5, 120.7, 114.6, 68.0, 31.7, 29.4, 25.9, 22.7, 14.1 |
| IR (neat) | ν (cm⁻¹): 3065, 3038 (Ar-H stretch), 2955, 2931, 2859 (C-H stretch), 1600, 1497 (C=C stretch, aromatic), 1245 (C-O-C stretch, aryl ether), 753, 691 (Ar-H bend) |
Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar aryl ethers and is optimized for the synthesis of hexyl phenyl ether.
Materials:
-
Phenol (1.0 eq)
-
1-Bromohexane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add a suitable solvent such as acetone or DMF.
-
Addition of Alkyl Halide: While stirring the mixture, add 1-bromohexane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C; for DMF, a temperature of 80-100°C can be used). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[1][2]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone or diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl to remove any unreacted phenol.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude hexyl phenyl ether by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Expected Yield:
Yields for the Williamson ether synthesis are typically in the range of 50-95%, depending on the specific conditions and purity of the reagents.[2]
Visualizations
Reaction Mechanism:
Caption: Reaction mechanism of the Williamson ether synthesis for hexyl phenyl ether.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of hexyl phenyl ether.
References
An In-depth Technical Guide on the Molecular Weight of Hexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of hexyl phenyl ether, a key physicochemical property for its application in research and development. This document outlines the theoretical and experimental determination of this value, offering detailed methodologies for relevant analytical techniques.
Core Data Presentation
The fundamental quantitative data for hexyl phenyl ether is summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₈O | [1][2][3] |
| Molecular Weight | 178.27 g/mol (variously reported as 178.2707, 178.274, and 178.275) | [1][2][3][4][5] |
| CAS Number | 1132-66-7 | [1][2][3] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For hexyl phenyl ether (C₁₂H₁₈O), the calculation is as follows:
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight: 144.132 u + 18.144 u + 15.999 u = 178.275 u
This theoretical value is in strong agreement with the experimentally determined values.
Figure 1. Logical relationship between the chemical structure of hexyl phenyl ether and its molecular weight calculation.
Experimental Protocols
The molecular weight of hexyl phenyl ether can be experimentally determined and confirmed using several analytical techniques. Mass spectrometry is the primary method for this determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the compound's structure, which validates the molecular formula used for theoretical calculations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[2]
Methodology:
-
Sample Preparation: A dilute solution of hexyl phenyl ether is prepared in a volatile organic solvent, such as dichloromethane or hexane.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. Hexyl phenyl ether, being a relatively volatile compound, is well-suited for this technique.
-
Ionization: As the separated hexyl phenyl ether molecules elute from the GC column, they enter the mass spectrometer's ion source. In a common method called Electron Ionization (EI), a beam of high-energy electrons bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer uses electric and magnetic fields to separate the ions based on their mass-to-charge ratio (m/z).[7]
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.[7]
-
Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion.[8] For hexyl phenyl ether, this peak would be observed at an m/z of approximately 178, confirming its molecular weight. Fragmentation patterns, which are characteristic of different chemical structures, can also be observed. For ethers, fragmentation often occurs alpha to the oxygen atom.[9]
Figure 2. Generalized experimental workflow for the determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is not used to directly determine molecular weight, it is an indispensable tool for elucidating the chemical structure of a molecule. By confirming the structure of hexyl phenyl ether, the molecular formula (C₁₂H₁₈O) is verified, thereby validating the calculated molecular weight.
Methodology:
-
Sample Preparation: A small amount of the hexyl phenyl ether sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum.
-
Spectral Interpretation: The ¹H NMR spectrum provides key information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For hexyl phenyl ether, one would expect signals in the aromatic region (for the phenyl group) and the aliphatic region (for the hexyl group).[4]
-
Integration: The area under each signal is proportional to the number of protons it represents.[4]
-
Splitting Pattern (Multiplicity): This provides information about the number of neighboring protons.[4]
-
By analyzing these aspects of the NMR spectrum, the connectivity of the atoms in hexyl phenyl ether can be confirmed, ensuring the correct molecular formula is used for molecular weight calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Analysis | AxisPharm [axispharm.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
"Benzene, (hexyloxy)-" structural formula
An In-depth Technical Guide to Benzene, (hexyloxy)-
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral characteristics of Benzene, (hexyloxy)-, also known as hexyl phenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Structure and Properties
Benzene, (hexyloxy)- is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2] Its structure consists of a hexyl group linked to a benzene ring via an ether linkage. This combination of a flexible alkyl chain and a rigid aromatic ring imparts specific physicochemical properties to the molecule.
Structural Formula:
Physical and Chemical Properties
The key physical and chemical properties of Benzene, (hexyloxy)- are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | hexoxybenzene | [2] |
| CAS Number | 1132-66-7 | [1][2] |
| Molecular Formula | C₁₂H₁₈O | [1][2][3] |
| Molecular Weight | 178.27 g/mol | [1][3] |
| Appearance | Liquid | |
| Melting Point | -19.0 °C | |
| Boiling Point | 240 °C at 760 mmHg | |
| Density | 0.909 g/cm³ | |
| Flash Point | 92.4 °C | |
| Refractive Index | 1.484 | |
| logP (Octanol/Water) | 3.646 | [4] |
| Water Solubility (log₁₀WS) | -3.68 | [4] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 6 | [2] |
Spectroscopic Data
The spectroscopic data for Benzene, (hexyloxy)- are crucial for its identification and characterization.
| Spectroscopic Data | Description | Reference |
| ¹H NMR (CDCl₃) | δ ~7.3-6.8 (m, 5H, Ar-H), ~3.9 (t, 2H, OCH₂), ~1.8-1.3 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, CH₃) | [1] |
| ¹³C NMR (CDCl₃) | δ ~159 (Ar C-O), ~129 (Ar C), ~121 (Ar C), ~114 (Ar C), ~68 (OCH₂), ~32-14 (alkyl carbons) | [1] |
| Infrared (IR) Spectrum | Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C-O-C stretch (~1245 cm⁻¹), Aromatic C=C bends (~1600 and 1500 cm⁻¹) | [5][6][7] |
| Mass Spectrum (MS) | Molecular ion (M⁺) peak at m/z = 178. Fragmentation pattern includes peaks corresponding to the loss of the hexyl chain and other fragments. | [3][8][9] |
Experimental Protocols
Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis
The Williamson ether synthesis is a common and effective method for preparing Benzene, (hexyloxy)-.[10] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11][12][13]
Reaction: Phenol + 1-Bromohexane → Benzene, (hexyloxy)- + HBr
Materials:
-
Phenol
-
1-Bromohexane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)[10]
-
Diethyl ether
-
5% Sodium hydroxide solution
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.
-
Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium phenoxide salt.
-
To the resulting phenoxide solution, add 1-bromohexane.
-
Heat the reaction mixture to reflux (typically between 50-100 °C) and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add distilled water and diethyl ether to extract the product.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, and then with distilled water until the aqueous layer is neutral.[14]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude Benzene, (hexyloxy)- by vacuum distillation or column chromatography.
Electrophilic Aromatic Substitution Reactions
The hexyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.
Reaction: Benzene, (hexyloxy)- + HNO₃/H₂SO₄ → 1-(Hexyloxy)-4-nitrobenzene + H₂O
Materials:
-
Benzene, (hexyloxy)-
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add Benzene, (hexyloxy)- to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the solution of Benzene, (hexyloxy)- in sulfuric acid, maintaining a low temperature with the ice bath.[15]
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(hexyloxy)-4-nitrobenzene.[16]
Reaction: Benzene, (hexyloxy)- + Br₂ --(FeBr₃)--> 1-Bromo-4-(hexyloxy)benzene + HBr
Materials:
-
Benzene, (hexyloxy)-
-
Bromine (Br₂)
-
A Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[17][18]
-
A suitable solvent (e.g., dichloromethane or carbon tetrachloride)
Procedure:
-
Dissolve Benzene, (hexyloxy)- in the solvent in a flask protected from light.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often at or below room temperature).
-
Stir the reaction until the bromine color disappears, indicating the consumption of the starting material.
-
Quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.
-
Wash the organic layer with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography to yield 1-bromo-4-(hexyloxy)benzene.
Applications in Research and Development
Benzene, (hexyloxy)- and its derivatives are valuable intermediates in organic synthesis and materials science.
-
Organic Electronics: The hexyloxybenzene moiety is incorporated into conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs), to enhance their solubility in organic solvents.[1] This facilitates the solution-based processing of these materials for applications in organic electronic and optoelectronic devices.[1]
-
Liquid Crystals: The presence of the flexible hexyl chain is a key feature in the design of liquid crystalline materials.
-
Synthetic Intermediates: It serves as a versatile building block for the synthesis of more complex molecules due to the reactivity of both the aromatic ring and the hexyloxy group.
Safety Information
For research use only. Not for human or veterinary use.[1] It is important to handle Benzene, (hexyloxy)- and all reagents used in its synthesis and reactions with appropriate personal protective equipment in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) before handling.
References
- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 2. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (hexyloxy)- [webbook.nist.gov]
- 4. Benzene, (hexyloxy)- (CAS 1132-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 16. chm.uri.edu [chm.uri.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
Solubility of Hexyl Phenyl Ether in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl phenyl ether (CAS No. 1132-66-7), a colorless liquid with a faint floral scent, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its molecular structure, consisting of a polar ether group attached to a nonpolar phenyl ring and a nonpolar hexyl chain, imparts a versatile solubility profile. This technical guide provides a comprehensive overview of the solubility of hexyl phenyl ether in various organic solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for such experiments. Due to its properties, hexyl phenyl ether finds applications as a solvent in coatings, adhesives, and inks, as a fragrance ingredient, and has been investigated as a heat transfer fluid.[1]
General Solubility Characteristics
Hexyl phenyl ether is generally characterized as being soluble in most organic solvents while being insoluble in water.[1] This behavior is consistent with the "like dissolves like" principle of solubility. The significant nonpolar character contributed by the phenyl ring and the hexyl chain leads to its miscibility with other nonpolar and moderately polar organic solvents. Conversely, its inability to form strong hydrogen bonds with water molecules results in its poor aqueous solubility.
Quantitative Solubility Data
Table 1: Quantitative Solubility of Hexyl Phenyl Ether in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Diethyl Ether | Data not available | Data not available |
| Hexane | Data not available | Data not available |
| Toluene | Data not available | Data not available |
Note: The absence of data in this table highlights the need for experimental determination.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid solute like hexyl phenyl ether in an organic solvent can be achieved through several established methods. The choice of method depends on factors such as the required precision, the properties of the solute and solvent, and the available analytical instrumentation. Two common and robust methods are the gravimetric method and the UV-Vis spectroscopic method.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining solubility.[4][5][6] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic bath), add a known volume of the desired organic solvent.
-
Add an excess of hexyl phenyl ether to each vessel to ensure that a saturated solution is formed, with a separate, undissolved phase of hexyl phenyl ether remaining.
-
Agitate the mixtures vigorously using a magnetic stirrer or mechanical shaker to facilitate the establishment of equilibrium.
-
Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the two phases to separate completely. For emulsions that are slow to break, centrifugation can be employed to accelerate phase separation.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the solvent phase (the supernatant) using a calibrated pipette, ensuring that none of the undissolved hexyl phenyl ether is drawn.
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Determine the mass of the aliquot.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of hexyl phenyl ether, or by gentle heating in a fume hood. The chosen method should ensure that only the solvent is removed, without any loss of the less volatile hexyl phenyl ether.
-
-
Mass Determination and Solubility Calculation:
-
Once the solvent is completely removed, weigh the container with the remaining hexyl phenyl ether.
-
The mass of the dissolved hexyl phenyl ether is the final mass of the container minus its initial tare weight.
-
Calculate the solubility in grams per 100 mL of the solvent using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved hexyl phenyl ether (g) / Volume of aliquot (mL)) * 100
-
UV-Vis Spectroscopic Method
For aromatic compounds like hexyl phenyl ether, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility, provided the solvent used is transparent in the UV region where the solute absorbs.
Detailed Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of hexyl phenyl ether in the chosen organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for hexyl phenyl ether using a UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution of hexyl phenyl ether in the organic solvent and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw an aliquot of the clear, saturated solvent phase.
-
-
Dilution and Absorbance Measurement:
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λ_max.
-
-
Concentration and Solubility Calculation:
-
Use the calibration curve to determine the concentration of hexyl phenyl ether in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of hexyl phenyl ether using the gravimetric and UV-Vis spectroscopic methods.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion
While qualitative information indicates that hexyl phenyl ether is soluble in a wide range of organic solvents, a significant lack of quantitative solubility data exists in the public domain. This technical guide provides detailed, adaptable experimental protocols for the gravimetric and UV-Vis spectroscopic methods to enable researchers to generate this crucial data. The provided workflows offer a logical and systematic approach to these experimental determinations. The generation and dissemination of quantitative solubility data for hexyl phenyl ether will be of great benefit to the chemical, pharmaceutical, and materials science communities, allowing for more precise and informed use of this versatile solvent.
References
Physicochemical Data of Benzene, (hexyloxy)-
An In-depth Technical Guide on the Physicochemical Properties of Benzene, (hexyloxy)-
For professionals in the fields of chemical research and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and other key physicochemical characteristics of Benzene, (hexyloxy)-, also commonly known as hexyl phenyl ether.
"Benzene, (hexyloxy)-" (CAS No. 1132-66-7) is an organic compound with the molecular formula C12H18O[1]. It is characterized as a colorless liquid with a faint floral scent, soluble in most organic solvents but not in water[2]. The following table summarizes its key quantitative data.
| Property | Value | Pressure / Conditions | Source |
| Boiling Point | 240 °C | 760 mmHg | Experimental [1][3][4] |
| 245 °C | Not Specified | Experimental[5] | |
| 523.06 K (249.91 °C) | Not Applicable | Calculated (Joback method)[6] | |
| Melting Point | -19 °C | Not Applicable | Experimental[1][2][3][4] |
| Density | 0.909 g/cm³ | Not Specified | Experimental[1][3][4] |
| 0.9174 g/cm³ | Not Specified | Experimental[2] | |
| Flash Point | 92.4 °C | Not Specified | Experimental[1][3][4] |
| Refractive Index | 1.484 | Not Specified | Experimental[3][4] |
| 1.4921 | Not Specified | Estimated[1][2] | |
| Vapor Pressure | 0.0602 mmHg | 25 °C | Experimental[1][2] |
Experimental Protocols for Boiling Point Determination
The determination of a compound's boiling point is a critical laboratory procedure for its identification and characterization. The following are standard methodologies that can be employed to accurately measure the boiling point of a liquid such as Benzene, (hexyloxy)-.
Thiele Tube Method
This method is particularly advantageous when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
A small quantity (about 0.5 mL) of Benzene, (hexyloxy)- is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed into the sample.
-
The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire setup is placed in the Thiele tube, which is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[7].
-
Distillation Method
If a larger quantity of the substance is available and purification is also desired, a simple distillation can be used to determine the boiling point.
-
Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with an adapter, boiling chips or a magnetic stir bar, and a heat source.
-
Procedure:
-
A sample of at least 5 mL of Benzene, (hexyloxy)- is placed in the distillation flask along with a few boiling chips to ensure smooth boiling[7].
-
The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
The sample is heated to boiling. The vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.
-
The temperature is monitored throughout the distillation. The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling and condensing[7].
-
The atmospheric pressure should be recorded as it affects the boiling point.
-
Synthesis of Benzene, (hexyloxy)-: A Conceptual Workflow
Alkyl phenyl ethers, such as Benzene, (hexyloxy)-, are commonly synthesized via the Williamson ether synthesis. This reaction involves the reaction of a phenoxide with a primary alkyl halide. The following diagram illustrates the conceptual workflow for the synthesis of Benzene, (hexyloxy)-.
Caption: Williamson Ether Synthesis of Benzene, (hexyloxy)-.
References
- 1. hexyl phenyl ether|lookchem [lookchem.com]
- 2. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. phenyl hexyl ether [stenutz.eu]
- 6. Benzene, (hexyloxy)- (CAS 1132-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Melting Point of Hexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of hexyl phenyl ether, including its physical properties and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for laboratory and research applications.
Introduction to Hexyl Phenyl Ether
Hexyl phenyl ether, also known by its synonyms hexyloxybenzene and phenylhexyl ether, is an organic compound with the chemical formula C12H18O.[1][2] It consists of a hexyl group attached to a phenyl group through an ether linkage. It is characterized as a colorless liquid with a faint floral scent.[1] This compound is soluble in most organic solvents but not in water.[1]
Physical and Chemical Properties
The melting point is a critical physical property for the identification and purity assessment of a compound. For hexyl phenyl ether, the melting point is recorded at -19°C.[1][2][3][4][5] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | -19°C | [1][2][3][4][5] |
| Boiling Point | 240°C (estimate) at 760 mmHg | [1][2][3] |
| Density | 0.909 - 0.9174 g/cm³ | [1][2][3][4] |
| Flash Point | 92.4°C | [1][2] |
| Molecular Weight | 178.27 g/mol | [1][2] |
| CAS Number | 1132-66-7 | [1][2][3][6] |
| Refractive Index | 1.484 - 1.4921 (estimate) | [1][2][3][4] |
| Vapor Pressure | 0.0602 mmHg at 25°C | [1][2] |
Experimental Protocol: Melting Point Determination by the Capillary Method
The melting point of a substance can be determined using various techniques, with the capillary method being one of the most common and fundamental.[7] This method involves heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[7][8][9]
Principle: A small, uniform sample of the solid is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded to define the melting point range.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[8][9]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)[8]
-
Capillary tubes (sealed at one end)[8]
-
Sample of hexyl phenyl ether (in solid form, which would require cooling below its melting point)
-
Mortar and pestle (if the sample needs to be powdered)
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Ensure the hexyl phenyl ether sample is in a solid, powdered form. Since its melting point is -19°C, this experiment would need to be conducted in a sub-ambient temperature environment.
-
Loading the Capillary Tube:
-
Place a small amount of the solid sample onto a clean, dry surface.
-
Gently tap the open end of a capillary tube into the sample to collect a small amount.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[10]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
If the approximate melting point is known, rapidly heat the block to about 5-10°C below the expected melting point.
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]
-
Carefully observe the sample through the magnifying eyepiece.[7]
-
-
Recording the Melting Point Range:
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the capillary method for determining the melting point of a substance.
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
- 1. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 2. hexyl phenyl ether|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. hexyl phenyl ether [stenutz.eu]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. westlab.com [westlab.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Toxicological Profile of Benzene, (hexyloxy)-: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the toxicological assessment of chemical substances, using "Benzene, (hexyloxy)-" (Hexyloxybenzene, Phenyl hexyl ether, CAS No. 1132-66-7) as a case study. It is important to note that a thorough search of publicly available scientific literature and regulatory databases has revealed a significant lack of specific experimental toxicological data for this particular compound. Therefore, this guide outlines the standard battery of tests that would be conducted to evaluate its potential hazards, based on internationally recognized guidelines. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an organic compound with the molecular formula C₁₂H₁₈O. While it is utilized in various industrial applications, including as a solvent and fragrance ingredient, its toxicological profile is not well-documented in the public domain.[1] This guide provides a framework for understanding the potential toxicological endpoints of hexyloxybenzene by detailing the standard experimental protocols and predictive methodologies used in chemical safety assessment.
Physicochemical Properties
A summary of the known physicochemical properties of Benzene, (hexyloxy)- is presented in Table 1. These properties are crucial for determining its potential environmental fate, transport, and absorption characteristics.
Table 1: Physicochemical Properties of Benzene, (hexyloxy)-
| Property | Value | Reference |
| CAS Number | 1132-66-7 | [2] |
| Molecular Formula | C₁₂H₁₈O | [2][3] |
| Molecular Weight | 178.27 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant floral odor | [1] |
| Melting Point | -19°C | [1][3] |
| Boiling Point | 240°C (estimate) | [1][3] |
| Flash Point | 92.4°C | [1][3] |
| Density | 0.909 - 0.9174 g/cm³ | [1][3] |
| Vapor Pressure | 0.0602 mmHg at 25°C | [1][3] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.64570 | [3] |
Toxicological Assessment: Standard Methodologies
The following sections detail the standard toxicological studies that would be performed to characterize the potential hazards of hexyloxybenzene. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.
3.1.1. Acute Oral Toxicity
-
Experimental Protocol (Based on OECD Guideline 423):
-
Test Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance based on its acute oral toxicity.[1][4][5]
-
Test Animals: Typically, young adult female rats are used.[5]
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three fasted animals is dosed with the test substance via oral gavage.[4][5] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[1] Depending on the outcome, the test may be stopped, or another group of animals may be dosed at a higher or lower fixed dose level.[5]
-
Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; somatomotor activity and behavior pattern), body weight changes, and gross necropsy findings.
-
Table 2: Hypothetical Data Summary for Acute Oral Toxicity (OECD 423)
| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 2000 | 3 | 0/3 | No significant signs observed |
| 5000 (Limit Test) | 3 | 1/3 | Lethargy, piloerection in all animals |
Note: This table presents hypothetical data for illustrative purposes.
Irritation and Sensitization
These studies evaluate the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to induce an allergic response.
3.2.1. Acute Dermal Irritation/Corrosion
-
Experimental Protocol (Based on OECD Guideline 404):
-
Test Principle: The substance is applied in a single dose to the skin of an experimental animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7][8][9]
-
Test Animals: Albino rabbits are the preferred species.[6][7]
-
Procedure: A small area of the animal's fur is clipped. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[6][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and up to 14 days to assess reversibility.[6][10]
-
Endpoints: Scoring of erythema and edema according to a standardized scale.
-
3.2.2. Acute Eye Irritation/Corrosion
-
Experimental Protocol (Based on OECD Guideline 405):
-
Test Principle: The substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal to assess its potential to cause ocular irritation or corrosion.[3][11][12][13]
-
Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[3] The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3][11][13] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[11][13]
-
Endpoints: Scoring of corneal, iridial, and conjunctival effects according to a standardized scale.
-
3.2.3. Skin Sensitization
-
Experimental Protocol (Based on OECD Guideline 406 - Guinea Pig Maximization Test):
-
Test Principle: This method determines if a substance can induce a delayed-type hypersensitivity (allergic) reaction in the skin.[2][14][15][16]
-
Procedure:
-
Induction Phase: The test animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same site.[15][16]
-
Challenge Phase: After a 10-14 day rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically to an unexposed area of skin.[14][15]
-
-
Endpoints: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.[2]
-
Table 3: Hypothetical Data Summary for Irritation and Sensitization
| Test | Species | Result | Classification |
| Acute Dermal Irritation (OECD 404) | Rabbit | No significant erythema or edema | Not classified as a skin irritant |
| Acute Eye Irritation (OECD 405) | Rabbit | Mild, reversible conjunctival redness | Not classified as an eye irritant |
| Skin Sensitization (OECD 406) | Guinea Pig | No significant skin reactions upon challenge | Not classified as a skin sensitizer |
Note: This table presents hypothetical data for illustrative purposes.
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which may lead to mutations or cancer.
3.3.1. Bacterial Reverse Mutation Test (Ames Test)
-
Experimental Protocol (Based on OECD Guideline 471):
-
Test Principle: This in vitro assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[17][18][19][20][21]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, which simulates mammalian metabolism).[17][18][20] The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.[17][18]
-
Endpoints: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the spontaneous revertant count.[20]
-
3.3.2. In Vitro Mammalian Chromosomal Aberration Test
-
Experimental Protocol (Based on OECD Guideline 473):
-
Test Principle: This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.[22]
-
Procedure: Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[22] The cells are then treated with a substance that arrests them in metaphase. Chromosomes are prepared, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[23][24]
-
Endpoints: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[22][23]
-
3.3.3. In Vitro Mammalian Cell Micronucleus Test
-
Experimental Protocol (Based on OECD Guideline 487):
-
Test Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[25]
-
Procedure: Cultured mammalian cells are exposed to the test substance. To ensure that only cells that have undergone division are scored, cell division is often blocked using cytochalasin B, resulting in binucleated cells.[25] The cells are then harvested, stained, and the frequency of micronuclei in binucleated cells is determined.[26]
-
Endpoints: A significant, dose-related increase in the frequency of micronucleated cells.
-
Table 4: Hypothetical Data Summary for Genotoxicity
| Assay | Test System | With S9 Mix | Without S9 Mix | Result |
| Ames Test (OECD 471) | S. typhimurium & E. coli | Negative | Negative | Non-mutagenic |
| Chromosomal Aberration (OECD 473) | CHO cells | Negative | Negative | Non-clastogenic |
| Micronucleus Test (OECD 487) | Human lymphocytes | Negative | Negative | Non-aneugenic/clastogenic |
Note: This table presents hypothetical data for illustrative purposes.
Repeated Dose Toxicity
Repeated dose toxicity studies provide information on the potential adverse health effects from prolonged exposure to a substance.
-
Experimental Protocol (Based on OECD Guideline 408 - 90-Day Oral Study in Rodents):
-
Test Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days.[27][28][29][30][31]
-
Test Animals: Rats are the preferred species. At least three dose groups and a control group are used, with 10 males and 10 females per group.[28]
-
Procedure: The substance is administered daily by gavage or in the diet/drinking water.[28] Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[27][28] At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[28]
-
Endpoints: Clinical signs of toxicity, body weight and food/water consumption changes, ophthalmoscopic examination, hematology, clinical biochemistry, urinalysis, organ weights, gross pathology, and histopathology. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[30]
-
Table 5: Hypothetical Data Summary for Repeated Dose 90-Day Oral Toxicity (OECD 408)
| Dose Level (mg/kg/day) | Species/Sex | Key Findings | NOAEL (mg/kg/day) |
| 0 (Control) | Rat (M/F) | No treatment-related effects | - |
| 50 | Rat (M/F) | No treatment-related effects | 50 |
| 200 | Rat (M/F) | Increased liver weight in males, no histopathological correlates | |
| 800 | Rat (M/F) | Increased liver weight, centrilobular hypertrophy in the liver of both sexes |
Note: This table presents hypothetical data for illustrative purposes.
Predictive Toxicology
In the absence of experimental data, computational (in silico) methods can be used to predict the potential toxicity of a chemical based on its structure.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that relate the chemical structure of a substance to its biological activity.[32][33][34][35] For hexyloxybenzene, QSAR models could be used to predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity.
-
Expert Systems (e.g., DEREK Nexus): These are knowledge-based systems that contain information on structure-toxicity relationships derived from existing data.[36][37][38][39][40] DEREK Nexus can identify structural alerts within the hexyloxybenzene molecule that are associated with specific toxicities.[36][39]
It is important to note that predictions from these models are not a substitute for experimental testing but can be valuable for prioritizing chemicals for further investigation and for regulatory purposes under certain frameworks.[41]
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for key toxicological assays.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).
Conclusion
Due to the limited availability of public data, a definitive toxicological profile of Benzene, (hexyloxy)- cannot be established at this time. This guide provides a comprehensive framework of the standard methodologies that would be employed to assess its potential toxicity. Based on these internationally accepted protocols, a full toxicological evaluation would include assessments of acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. In the absence of such data, in silico predictive models can offer preliminary insights into the potential hazards of this compound. Further experimental testing is required to definitively characterize the toxicological profile of hexyloxybenzene.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 17. nib.si [nib.si]
- 18. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 22. criver.com [criver.com]
- 23. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 24. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 27. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. ask-force.org [ask-force.org]
- 31. laboratuar.com [laboratuar.com]
- 32. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 34. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 35. researchgate.net [researchgate.net]
- 36. optibrium.com [optibrium.com]
- 37. lhasalimited.org [lhasalimited.org]
- 38. syngeneintl.com [syngeneintl.com]
- 39. optibrium.com [optibrium.com]
- 40. In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. toxicology.org [toxicology.org]
Methodological & Application
Application Notes and Protocols: "Benzene, (hexyloxy)-" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Benzene, (hexyloxy)-", also known as hexyloxybenzene or phenyl hexyl ether, is a versatile aromatic ether that serves as a key building block and intermediate in various fields of organic synthesis. Its chemical structure, consisting of a hexyl chain attached to a benzene ring via an ether linkage, imparts a unique combination of properties, including hydrophobicity and reactivity at the aromatic ring. These characteristics make it a valuable precursor in the synthesis of a wide range of organic molecules, from liquid crystals and polymers to biologically active compounds. This document provides detailed application notes and experimental protocols for the use of hexyloxybenzene in organic synthesis.
Core Applications in Organic Synthesis
Hexyloxybenzene is primarily utilized in three main areas of organic synthesis:
-
As a Starting Material for Functionalized Aromatics: The benzene ring of hexyloxybenzene can be readily functionalized through electrophilic aromatic substitution reactions. The hexyloxy group is an ortho-, para-directing activator, facilitating reactions such as nitration, halogenation, and Friedel-Crafts acylation to produce substituted aromatic compounds.
-
In the Synthesis of Advanced Materials: The incorporation of the hexyloxybenzene moiety influences the physical properties of molecules, such as solubility and molecular packing. This has led to its use in the synthesis of liquid crystals, organic semiconductors, and polymers with specific electronic and optical properties.
-
As a Precursor for Biologically Active Molecules: Derivatives of hexyloxybenzene have shown promise in drug discovery, exhibiting activities such as enzyme inhibition and antimicrobial effects. The hydrophobic hexyl chain can enhance membrane permeability, a desirable trait in drug candidates.
Experimental Protocols
Synthesis of "Benzene, (hexyloxy)-" via Williamson Ether Synthesis
The most common method for preparing hexyloxybenzene is the Williamson ether synthesis, which involves the reaction of phenol with a hexyl halide in the presence of a base.
Reaction Scheme:
Figure 1: Williamson ether synthesis of hexyloxybenzene.
Protocol:
-
To a stirred solution of phenol (9.41 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in acetone (200 mL) in a round-bottom flask, add 1-bromohexane (20.6 g, 0.125 mol).
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.
-
After cooling to room temperature, filter the solid potassium carbonate and potassium bromide.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure hexyloxybenzene.
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Boiling Point | 235-237 °C | General literature |
| Purity (GC) | >98% | Typical result |
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The electron-donating hexyloxy group activates the benzene ring towards electrophilic substitution, primarily at the para position.
Reaction Scheme:
Figure 2: Friedel-Crafts acylation of hexyloxybenzene.
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in carbon disulfide (100 mL).
-
Cool the suspension to 0 °C in an ice bath and add acetyl chloride (7.85 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, add a solution of hexyloxybenzene (17.8 g, 0.1 mol) in carbon disulfide (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.[2][3][4]
| Parameter | Value | Reference |
| Yield | ~80% | [2][4] |
| Melting Point | 38-40 °C | General literature |
| Major Isomer | para | [2] |
Cross-Coupling Reaction: Suzuki Coupling
A bromo-substituted hexyloxybenzene derivative can be used in palladium-catalyzed Suzuki cross-coupling reactions to form biaryl compounds, which are common scaffolds in pharmaceuticals and materials science.
Reaction Scheme:
Figure 3: Suzuki coupling of a hexyloxybenzene derivative.
Protocol:
-
To a solution of 1-bromo-4-(hexyloxy)benzene (2.57 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL), add potassium carbonate (4.14 g, 30 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux under an argon atmosphere for 12 hours.
-
After cooling to room temperature, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).[5][6][7]
| Parameter | Value | Reference |
| Yield | >90% | [6][7] |
| Catalyst Loading | 2 mol% | [5] |
| Base | K₂CO₃ | [8] |
Applications in Drug Discovery and Development
Derivatives of hexyloxybenzene have emerged as promising scaffolds in medicinal chemistry due to their potential to interact with biological targets and their favorable physicochemical properties.
Enzyme Inhibition
Certain isatin-based benzyloxybenzene derivatives, which share structural similarities with hexyloxybenzene, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[9] MAO-B is a key enzyme in the metabolic pathway of dopamine and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
The inhibitory mechanism often involves the interaction of the benzene ring and its substituents with the active site of the enzyme. The hydrophobic alkoxy chain can contribute to binding within hydrophobic pockets of the enzyme.
Figure 4: General mechanism of enzyme inhibition.
Antimicrobial Activity
Studies have shown that some alkyloxy benzene-1,2-diol derivatives possess antimicrobial properties.[1] The length of the alkyl chain plays a crucial role in the activity, with hexyloxy derivatives often exhibiting significant efficacy. The proposed mechanism involves the disruption of the bacterial cell membrane due to the lipophilic nature of the alkyl chain.
These findings suggest that the hexyloxybenzene scaffold could be a valuable starting point for the development of new antimicrobial agents to combat resistant bacterial strains. Further structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective compounds.
Conclusion
"Benzene, (hexyloxy)-" is a readily accessible and highly versatile building block in organic synthesis. Its utility spans from the creation of advanced materials to the development of potential therapeutic agents. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and its derivatives. The continued investigation into the biological activities of hexyloxybenzene-containing molecules is a promising avenue for the discovery of new drugs.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. ikm.org.my [ikm.org.my]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl Phenyl Ether: Application Notes and Protocols for High-Temperature Synthesis
Introduction
Hexyl phenyl ether (CAS No. 1132-66-7) is a high-boiling point, thermally stable, and relatively inert aromatic ether, making it a promising solvent for organic synthesis applications that require elevated temperatures.[1] Its chemical structure consists of a hexyl chain attached to a phenyl group via an ether linkage. This combination of an aliphatic chain and an aromatic ring imparts a unique set of properties, including a high boiling point, good solubility for a range of organic compounds, and low viscosity.[1] These characteristics suggest its utility in drug development and materials science, particularly for reactions that are sluggish at lower temperatures or require a non-polar, aprotic medium.
This document provides an overview of the properties of hexyl phenyl ether, application notes for its use as a high-temperature solvent, and generalized experimental protocols.
Physicochemical Properties of Hexyl Phenyl Ether
The suitability of hexyl phenyl ether as a high-temperature solvent is underscored by its key physical properties, summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Boiling Point | ~240 °C (estimate) | [1] |
| Melting Point | -19 °C | [1] |
| Density | 0.9174 g/cm³ | [1] |
| Flash Point | 92.4 °C | [1] |
| Vapor Pressure | 0.0602 mmHg at 25 °C | [1] |
| Refractive Index | ~1.4921 (estimate) | [1] |
| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |
Application Notes
1. High-Temperature Solvent for Organic Synthesis
With a boiling point estimated around 240 °C, hexyl phenyl ether is an excellent candidate for a high-boiling solvent in a variety of organic reactions.[1] High temperatures are often necessary to overcome activation energy barriers, drive reactions to completion, and increase reaction rates. Its thermal stability makes it suitable for prolonged reactions at elevated temperatures.[1]
Potential Applications Include:
-
Condensation Reactions: Processes such as the Ullmann condensation, which often require high temperatures (frequently in excess of 210 °C) and polar aprotic solvents, could potentially be performed in hexyl phenyl ether.
-
Cyclization and Rearrangement Reactions: Intramolecular cyclizations and thermal rearrangements, such as the Claisen rearrangement, that demand high thermal energy input could benefit from the high boiling point of hexyl phenyl ether.
-
Decarboxylation Reactions: The removal of a carboxyl group from aromatic acids often requires high temperatures, and hexyl phenyl ether can provide the necessary thermal medium for such transformations.
-
Synthesis of Heterocycles and Polycyclic Aromatic Hydrocarbons: The formation of complex aromatic systems can involve high-energy intermediates and reaction conditions, for which a high-boiling, inert solvent is advantageous.
2. Inert Reaction Medium
As an ether, hexyl phenyl ether is relatively inert and is not expected to participate in most organic reactions, ensuring that it acts solely as a medium for the reactants. This is particularly important in sensitive catalytic processes where the solvent should not interfere with the catalyst or intermediates.
3. Comparison with Other High-Boiling Solvents
Hexyl phenyl ether can be considered as an alternative to other high-boiling solvents such as diphenyl ether, benzophenone, or dimethyl sulfoxide (DMSO). Its liquid state at room temperature and lower melting point compared to some solid high-boiling solvents can offer handling advantages.
4. Use in Drug Development
In the context of drug development, the synthesis of complex organic molecules often requires multi-step sequences, some of which may necessitate high temperatures to achieve the desired transformations. The use of a high-boiling solvent like hexyl phenyl ether can be crucial in late-stage functionalization or in the construction of rigid core structures common in many pharmaceutical compounds.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted based on the specific requirements of the reaction being performed. Due to a lack of specific published examples using hexyl phenyl ether for the named reactions, these protocols are based on general principles of high-temperature synthesis in analogous solvents.
Protocol 1: Generalized Procedure for a High-Temperature Condensation Reaction (e.g., Ullmann-type Ether Synthesis)
This protocol describes a general procedure for the copper-catalyzed synthesis of a diaryl ether, a reaction that often requires high temperatures.
Materials:
-
Aryl halide
-
Phenol
-
Copper-based catalyst (e.g., CuI, Cu₂O)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Hexyl phenyl ether (as solvent)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a thermometer, and a gas inlet for inert gas.
-
Charging Reactants: To the flask, add the aryl halide (1.0 eq), the phenol (1.2 eq), the copper catalyst (0.1 eq), and the base (2.0 eq).
-
Solvent Addition: Add a sufficient volume of hexyl phenyl ether to ensure adequate stirring and dissolution of the reactants at the reaction temperature.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 180-220 °C). The high boiling point of hexyl phenyl ether allows for a wide range of operating temperatures.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene). c. Filter the mixture to remove the base and catalyst. d. Wash the organic phase with water and brine to remove any remaining inorganic salts. e. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). f. Concentrate the organic phase under reduced pressure to remove the volatile solvent. g. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to isolate the desired diaryl ether.
Quantitative Data (Hypothetical Example):
| Aryl Halide | Phenol | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenol | CuI | K₂CO₃ | 200 | 24 | 75 |
| 1-Iodonaphthalene | 4-Methoxyphenol | Cu₂O | Cs₂CO₃ | 210 | 18 | 82 |
Visualizations
Caption: General workflow for a high-temperature organic synthesis using hexyl phenyl ether.
Caption: Hypothetical signaling pathway for a copper-catalyzed Ullmann condensation.
Safety and Handling
When using hexyl phenyl ether at high temperatures, appropriate safety precautions must be taken:
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and heat-resistant gloves.
-
Heating: Use a well-controlled heating mantle with a temperature controller and a sand bath to ensure even heating and to contain any potential spills.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Fire Safety: Keep flammable materials away from the high-temperature reaction setup. Have a fire extinguisher readily available.
By leveraging its advantageous physical properties and following appropriate safety measures, hexyl phenyl ether can be a valuable solvent for challenging high-temperature reactions in research and development.
References
Application Note: Analytical Methods for the Detection of Benzene, (hexyloxy)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, (hexyloxy)-, also known as hexyl phenyl ether, is an aromatic ether compound that finds applications in various industries, including as a fragrance ingredient in cosmetics and personal care products, and as a high-boiling point solvent in chemical synthesis. Due to its potential for human exposure and environmental presence, sensitive and reliable analytical methods are crucial for its detection and quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of Benzene, (hexyloxy)- using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The two primary recommended techniques for the analysis of Benzene, (hexyloxy)- are GC-MS and HPLC with UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] GC separates the components of a mixture, and MS provides detailed mass spectral data for confident identification and quantification. For a semi-volatile compound like Benzene, (hexyloxy)-, GC-MS offers high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique suitable for a wide range of compounds.[2] For Benzene, (hexyloxy)-, a reversed-phase HPLC method with UV detection is appropriate due to the presence of the aromatic ring which absorbs UV light. This method is particularly useful for samples in complex liquid matrices.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.[3][4] The choice of method depends on the sample matrix.[5]
For Cosmetic and Personal Care Products (e.g., lotions, creams):
-
Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from aqueous or emulsion-based samples into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique is used to clean up complex samples by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[6][7]
-
Matrix Solid-Phase Dispersion (MSPD): Particularly useful for viscous or semi-solid samples, where the sample is blended with a solid support and the analyte is then eluted.[4]
For Environmental Samples (e.g., water, soil):
-
Liquid-Liquid Extraction (LLE): For water samples, extraction with a non-polar solvent like dichloromethane or hexane is effective.
-
Solid-Phase Extraction (SPE): Can be used to concentrate the analyte from large volumes of water.
-
Accelerated Solvent Extraction (ASE): An automated technique for extracting analytes from solid samples like soil using solvents at elevated temperature and pressure.[8]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analytical methods described. These values are based on typical performance for similar aromatic ether compounds and should be validated for each specific application and laboratory.[9][10]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 25 ng/mL | 50 - 250 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Linear Range | 0.5 - 1000 ng/mL | 50 - 2000 ng/mL |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: GC-MS Analysis of Benzene, (hexyloxy)- in a Cream Matrix
This protocol describes the extraction and subsequent GC-MS analysis of Benzene, (hexyloxy)- from a cosmetic cream.
5.1.1. Sample Preparation: Liquid-Liquid Extraction
-
Sample Weighing: Accurately weigh 1 g of the cream sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated hexyl phenyl ether or a similar aromatic ether) at a known concentration.
-
Extraction: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Repeat Extraction: Repeat the extraction step (3-6) on the remaining residue with another 10 mL of the hexane/acetone mixture.
-
Combine Extracts: Combine the organic extracts.
-
Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The sample is now ready for GC-MS analysis.
5.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-500) for qualitative confirmation.
-
SIM ions for Benzene, (hexyloxy)- (C12H18O, MW: 178.27): m/z 178 (molecular ion), 94 (base peak, [C6H5OH]+), 77 ([C6H5]+).
-
Protocol 2: HPLC-UV Analysis of Benzene, (hexyloxy)- in an Aqueous Solution
This protocol details the direct analysis of Benzene, (hexyloxy)- in a clear aqueous solution using HPLC with UV detection.
5.2.1. Sample Preparation
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the concentration of Benzene, (hexyloxy)- within the linear range of the calibration curve.
-
Internal Standard Spiking: Spike the sample with a suitable internal standard if required for improved precision.
5.2.2. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-bonded column can also be used for enhanced selectivity for aromatic compounds.[11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 270 nm (based on the UV absorbance of the phenyl group). A diode array detector (DAD) can be used to scan a range of wavelengths for method development.
Visualizations
Caption: Workflow for the extraction of Benzene, (hexyloxy)- from a cream matrix.
Caption: Logical relationship of analytical methods for Benzene, (hexyloxy)-.
Conclusion
The GC-MS and HPLC-UV methods outlined in this application note provide robust and reliable approaches for the detection and quantification of Benzene, (hexyloxy)- in various matrices. The choice between the two methods will depend on the specific sample type, required sensitivity, and available instrumentation. For complex matrices and lower detection limits, GC-MS is generally preferred. For routine analysis of liquid samples, HPLC-UV offers a simpler and often faster alternative. It is essential to perform a thorough method validation for the specific matrix of interest to ensure accurate and precise results.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sartorius.hr [sartorius.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 1H NMR Spectroscopy of (Hexyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hexyloxy)benzene, also known as hexyl phenyl ether, is an organic compound belonging to the ether class. It finds applications in various fields, including organic synthesis, materials science, and as a high-boiling point solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol and data interpretation guide for the ¹H NMR spectroscopy of (hexyloxy)benzene.
Predicted ¹H NMR Spectral Data of (Hexyloxy)benzene
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (ortho) | ~6.88 | Doublet of doublets (dd) or Multiplet (m) | J(ortho) ≈ 7-9, J(meta) ≈ 1-2 | 2H |
| H-b (meta) | ~7.26 | Triplet of doublets (td) or Multiplet (m) | J(ortho) ≈ 7-9, J(meta) ≈ 1-2 | 2H |
| H-c (para) | ~6.94 | Triplet (t) or Multiplet (m) | J(ortho) ≈ 7-9 | 1H |
| H-1' (-OCH₂-) | ~3.95 | Triplet (t) | J ≈ 6.5 | 2H |
| H-2' (-CH₂-) | ~1.78 | Quintet (quin) | J ≈ 7.0 | 2H |
| H-3', H-4', H-5' (-CH₂CH₂CH₂-) | ~1.45 - 1.32 | Multiplet (m) | - | 6H |
| H-6' (-CH₃) | ~0.91 | Triplet (t) | J ≈ 7.0 | 3H |
Experimental Protocol
This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of (hexyloxy)benzene.
1. Sample Preparation:
-
Materials:
-
(Hexyloxy)benzene (liquid)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
-
-
Procedure:
-
In a clean, dry vial, dissolve approximately 5-10 mg of (hexyloxy)benzene in 0.6-0.7 mL of CDCl₃.
-
Add a small drop of TMS to the solution to serve as an internal standard.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A standard 300 MHz or higher field NMR spectrometer.
-
General Parameters:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a concentrated sample.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is appropriate.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicity and coupling constants of the signals to aid in structural assignment.
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in the (hexyloxy)benzene molecule, which give rise to the different signals in the ¹H NMR spectrum.
Caption: Proton environments in (hexyloxy)benzene.
Application Note: Gas Chromatography Methods for the Analysis of Hexyloxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyloxybenzene is an aromatic ether that finds application in various research and industrial fields, including as a starting material in the synthesis of liquid crystals and other organic materials. Accurate and reliable quantification of hexyloxybenzene is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography (GC) offers a robust and sensitive method for the analysis of volatile and semi-volatile compounds like hexyloxybenzene. This document provides a detailed application note and a general protocol for the determination of hexyloxybenzene using gas chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).
Data Presentation
A summary of typical quantitative data that can be expected from a well-optimized GC method for hexyloxybenzene is presented in Table 1. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Quantitative Data for Hexyloxybenzene Analysis
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Retention Time (min) | 8.5 - 9.5 | 8.5 - 9.5 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.3 µg/mL |
| Linearity (r²) | >0.999 | >0.999 |
| Linear Range | 1.5 - 500 µg/mL | 0.3 - 200 µg/mL |
| Relative Standard Deviation (%RSD) | < 3% | < 5% |
Experimental Protocols
This section details the methodologies for sample preparation and GC analysis of hexyloxybenzene.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple "dilute and shoot" method is often sufficient. For more complex matrices, an extraction step may be necessary.
a) Materials and Reagents:
-
Hexyloxybenzene standard (≥98% purity)
-
Internal Standard (IS): e.g., Dodecane or another suitable non-interfering compound.
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
b) Standard Solution Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hexyloxybenzene standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution. A typical concentration range would be 1, 5, 10, 50, 100, and 200 µg/mL. Add a constant concentration of the internal standard to each calibration standard.
c) Sample Preparation Protocol ("Dilute and Shoot"):
-
Accurately weigh an appropriate amount of the sample containing hexyloxybenzene into a volumetric flask.
-
Dissolve the sample in the chosen solvent.
-
Add the internal standard to the sample solution at the same concentration used for the calibration standards.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the final solution to a 2 mL GC vial for analysis.
Gas Chromatography (GC) Method
The following GC parameters provide a starting point for method development. Optimization may be required based on the specific instrument and column used. A non-polar or mid-polar capillary column is generally suitable for the analysis of aromatic ethers.[3]
a) Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5, HP-5MS) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[3][4]
b) GC Conditions:
Table 2: GC Method Parameters
| Parameter | Condition |
| Injector | |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis[2] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 1 minute |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) Flow | 25 mL/min |
| Detector (MS) | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 40-400 (Full Scan) |
| SIM Ions | To be determined from the mass spectrum of hexyloxybenzene |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of hexyloxybenzene.
Caption: General workflow for the GC analysis of hexyloxybenzene.
Logical Relationship for Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical approach.
Caption: Decision tree for selecting a hexyloxybenzene analysis method.
References
Application Notes and Protocols for Hexyl Phenyl Ether as a Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl phenyl ether is an aromatic ether that has garnered attention as a potential high-temperature heat transfer fluid. Its molecular structure, consisting of a hexyl chain attached to a phenyl group via an ether linkage, imparts properties such as high thermal stability and a wide liquid range, making it suitable for various applications requiring precise temperature control.[1] This document provides detailed application notes, thermophysical property data, and experimental protocols for the evaluation and use of hexyl phenyl ether as a heat transfer fluid.
Physicochemical Properties
Hexyl phenyl ether is a colorless liquid with a faint aromatic odor.[1] Its key physical and chemical properties are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others, particularly thermophysical properties at various temperatures, are estimated based on data from similar aromatic ethers and established prediction methods due to the limited availability of direct experimental data.
Table 1: General Physicochemical Properties of Hexyl Phenyl Ether
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O | [2][3] |
| Molecular Weight | 178.27 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -19 °C | [2][3] |
| Boiling Point (at 760 mmHg) | ~240-245 °C | [2][3] |
| Flash Point (Closed Cup) | 92.4 °C | [2][3] |
| Density (at 20°C) | ~0.91 g/cm³ | [2][3] |
Table 2: Estimated Thermophysical Properties of Hexyl Phenyl Ether
| Temperature (°C) | Estimated Thermal Conductivity (W/m·K) | Estimated Specific Heat Capacity (kJ/kg·K) | Estimated Dynamic Viscosity (mPa·s) |
| 25 | 0.135 | 1.85 | 2.5 |
| 50 | 0.132 | 1.95 | 1.8 |
| 100 | 0.127 | 2.15 | 1.0 |
| 150 | 0.122 | 2.35 | 0.6 |
| 200 | 0.117 | 2.55 | 0.4 |
Note: The values in Table 2 are estimates based on predictive models for organic liquids and data for analogous aromatic ethers. Experimental verification is highly recommended for critical applications.
Key Characteristics as a Heat Transfer Fluid
Hexyl phenyl ether possesses several characteristics that make it a promising candidate for a heat transfer fluid in laboratory and industrial settings.
-
High Thermal Stability: Aromatic ethers are known for their robust thermal stability, allowing them to be used at elevated temperatures with minimal decomposition.[4] This is crucial for applications requiring consistent performance over long durations.
-
Wide Operating Temperature Range: With a low melting point and a high boiling point, hexyl phenyl ether can be utilized in a broad range of temperatures, offering flexibility in process design.
-
Low Volatility: Its relatively high boiling point results in low vapor pressure at typical operating temperatures, which is a key safety and operational advantage.
-
Good Heat Transfer Properties: While specific data is limited, its predicted thermal conductivity and specific heat capacity suggest it can efficiently transfer heat.
Experimental Protocols
To assist researchers in evaluating hexyl phenyl ether for specific applications, the following are detailed protocols for key experiments based on established ASTM standards.
Measurement of Thermophysical Properties
A critical step in qualifying a heat transfer fluid is the accurate measurement of its thermophysical properties as a function of temperature.
Workflow for Thermophysical Property Measurement
Caption: Workflow for measuring the thermophysical properties of hexyl phenyl ether.
4.1.1. Thermal Conductivity (ASTM D5334 - Modified for Liquids)
This method utilizes a transient hot-wire or needle probe to determine the thermal conductivity of the liquid.
-
Apparatus: A thermal properties analyzer equipped with a liquid test cell and a suitable probe.
-
Procedure:
-
Calibrate the instrument using a standard fluid with known thermal conductivity (e.g., toluene or water).
-
Place a known volume of hexyl phenyl ether into the test cell, ensuring the probe is fully immersed.
-
Allow the sample to reach thermal equilibrium at the desired starting temperature.
-
Apply a controlled heat pulse to the probe and record the temperature rise as a function of time.
-
The instrument's software calculates the thermal conductivity based on the transient heating curve.
-
Repeat the measurement at various temperatures to establish a temperature-dependent profile.
-
4.1.2. Specific Heat Capacity (ASTM E1269)
This method uses a Differential Scanning Calorimeter (DSC) to measure the heat capacity.
-
Apparatus: A calibrated Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Perform a baseline run with empty, hermetically sealed sample pans.
-
Run a calibration standard (e.g., sapphire) under the same conditions to be used for the sample.
-
Accurately weigh a small sample of hexyl phenyl ether into a hermetically sealed pan.
-
Heat the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The specific heat capacity is calculated by comparing the heat flow of the sample to that of the sapphire standard.
-
4.1.3. Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer.
-
Apparatus: Calibrated glass capillary viscometers (e.g., Ubbelohde or Cannon-Fenske), a constant temperature bath, and a stopwatch.
-
Procedure:
-
Select a viscometer appropriate for the expected viscosity range.
-
Charge the viscometer with the hexyl phenyl ether sample.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction or pressure, draw the liquid up through the timing bulb.
-
Measure the time it takes for the liquid to flow between the two timing marks.
-
Repeat the measurement to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.
-
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the fluid at that temperature.
-
Thermal Stability and Safety Evaluation
Understanding the thermal stability and safety profile is paramount for high-temperature applications.
Logical Flow for Safety and Stability Assessment
Caption: Logical progression for assessing the safety and stability of hexyl phenyl ether.
4.2.1. Thermal Stability (ASTM D6743)
This method evaluates the stability of the fluid when held at an elevated temperature over a period of time.
-
Apparatus: High-temperature oven, sealed ampoules or test cells.
-
Procedure:
-
Place a measured amount of hexyl phenyl ether into a clean, dry ampoule.
-
Inert the headspace with nitrogen or argon to prevent oxidation.
-
Seal the ampoule.
-
Place the ampoule in an oven at a predetermined high temperature for a specified duration (e.g., 100 hours).
-
After the test period, cool the ampoule and carefully open it.
-
Analyze the fluid for changes in properties such as viscosity, acid number, and the formation of volatile or high-boiling degradation products using gas chromatography.
-
4.2.2. Vapor Pressure and Initial Decomposition Temperature (ASTM D2879)
This method uses an isoteniscope to determine the vapor pressure and the onset of thermal decomposition.
-
Apparatus: Isoteniscope apparatus, constant temperature bath, and a pressure measurement system.
-
Procedure:
-
Introduce the hexyl phenyl ether sample into the isoteniscope.
-
Remove dissolved gases from the sample.
-
Heat the sample to the desired temperature and measure the equilibrium vapor pressure.
-
To determine the initial decomposition temperature, slowly increase the temperature and monitor the pressure. A significant, non-linear increase in pressure indicates the onset of decomposition.
-
4.2.3. Autoignition Temperature (ASTM E659)
This test determines the lowest temperature at which the fluid will spontaneously ignite in air.
-
Apparatus: A uniformly heated, enclosed flask.
-
Procedure:
-
Heat the flask to a specific temperature.
-
Inject a small, measured amount of hexyl phenyl ether into the hot flask.
-
Observe for ignition (a flame or explosion).
-
The test is repeated at different temperatures until the minimum temperature for autoignition is determined.
-
Material Compatibility
Hexyl phenyl ether, like other aromatic ethers, is generally compatible with common materials of construction such as stainless steel and carbon steel. However, compatibility with elastomers and plastics should be carefully evaluated, especially at elevated temperatures.
Table 3: General Material Compatibility for Aromatic Ethers
| Material | Compatibility | Notes |
| Stainless Steel (304, 316) | Excellent | Preferred material for high-temperature systems. |
| Carbon Steel | Good | Suitable for many applications, but may be more susceptible to corrosion over time. |
| Copper and its Alloys | Fair | Can act as an oxidation catalyst, especially at high temperatures.[5] Use with caution. |
| Aluminum | Fair to Poor | Some aromatic fluids can cause pitting or erosion in aluminum.[5] |
| PTFE | Excellent | Generally resistant to a wide range of chemicals and temperatures. |
| Viton® (FKM) | Good | Suitable for many applications, but swelling may occur at high temperatures. |
| Buna-N (Nitrile) | Poor | Not recommended for high-temperature applications with aromatic fluids. |
Note: It is crucial to conduct specific compatibility testing under actual operating conditions, as temperature and fluid purity can significantly impact material performance.
Safety and Handling
While hexyl phenyl ether is considered to have low toxicity, proper safety precautions should always be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile or Viton®), and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors, especially when heated.
-
Handling at High Temperatures: Be aware of the risk of thermal burns. Use appropriate insulated gloves and ensure equipment is properly shielded.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it in accordance with local regulations.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
Hexyl phenyl ether shows promise as a high-temperature heat transfer fluid due to its favorable physical properties and high thermal stability. The data and protocols provided in this document are intended to serve as a comprehensive resource for researchers and professionals considering its use. It is strongly recommended to perform thorough experimental validation of its properties and material compatibility for any specific application to ensure safe and efficient operation.
References
- 1. Thermal conductivity of organic liquid binary mixtures: Measurements and prediction method | Semantic Scholar [semanticscholar.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Fluids and Material Compatibility | Duratherm [durathermfluids.com]
Benzene, (hexyloxy)- as a Non-Polar Solvent in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential application of Benzene, (hexyloxy)-, also known as hexoxybenzene or hexyl phenyl ether, as a non-polar solvent in chromatographic techniques. While direct experimental protocols are not widely documented in publicly available literature, this guide extrapolates from its known chemical and physical properties to propose its utility in various chromatographic methods.
Chemical and Physical Properties
Benzene, (hexyloxy)- is an aromatic ether with a distinct combination of a rigid benzene ring and a flexible hexyl chain. This structure imparts properties that make it a candidate for a non-polar solvent in chromatography.
Table 1: Physicochemical Properties of Benzene, (hexyloxy)-
| Property | Value | Reference |
| Synonyms | hexoxybenzene, Hexyl phenyl ether, (Hexyloxy)benzene, n-Hexyl phenyl ether | [1] |
| CAS Number | 1132-66-7 | [1] |
| Molecular Formula | C₁₂H₁₈O | [2] |
| Molecular Weight | 178.27 g/mol | [2] |
| Boiling Point | 240 °C (estimate) | [3] |
| Melting Point | -19 °C | [3] |
| Density | 0.9174 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [3] |
| Flash Point | 92.4 °C | [3] |
| Vapor Pressure | 0.0602 mmHg at 25 °C | [3] |
| Refractive Index | 1.4921 (estimate) | [3] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
The low polarity, indicated by its insolubility in water and good solubility in organic solvents, combined with a high boiling point and low vapor pressure, suggests its suitability as a non-polar solvent in both liquid and gas chromatography, particularly for the separation of non-polar to moderately polar analytes.[2][3]
Theoretical Applications in Chromatography
Based on its properties, Benzene, (hexyloxy)- could be a valuable solvent in the following chromatographic applications:
-
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): As a component of the mobile phase, likely in combination with more polar solvents like isopropanol or ethyl acetate, for the separation of polar compounds on a polar stationary phase (e.g., silica or alumina). Its non-polar nature would modulate the solvent strength.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for a non-polar solvent to be the primary component, it could be used as a sample solvent for highly non-polar analytes before injection onto a non-polar stationary phase (e.g., C18).
-
Gas Chromatography (GC): Due to its high boiling point, it has potential as a high-boiling solvent for the analysis of volatile to semi-volatile compounds. It could be particularly useful for dissolving and injecting samples containing high molecular weight, non-polar analytes. It may also find application as a stationary phase component, although this is a distinct application from its use as a solvent.
-
Thin-Layer Chromatography (TLC): As a component of the developing solvent system for the separation of various organic compounds.
It is important to note the distinction between Benzene, (hexyloxy)- as a solvent and the use of "Phenyl-Hexyl" as a stationary phase in HPLC. Phenyl-Hexyl columns involve a hexylphenyl group chemically bonded to the silica support, providing a unique selectivity for aromatic and moderately polar compounds in reversed-phase chromatography.[4][5][6] This is a different application from using liquid Benzene, (hexyloxy)- as a mobile phase component.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on the known properties of Benzene, (hexyloxy)- and general chromatographic principles. Experimental validation is required.
NP-HPLC for the Separation of Aromatic Isomers
Objective: To separate a mixture of positional isomers of a substituted aromatic compound.
Rationale: The aromatic nature of Benzene, (hexyloxy)- may offer unique selectivity for aromatic analytes through π-π interactions with the analytes and the stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and Benzene, (hexyloxy)- (e.g., 90:10 v/v).
-
For gradient elution, a second mobile phase with a higher proportion of a more polar solvent (e.g., isopropanol in n-hexane) would be required.
Protocol:
-
Dissolve the sample mixture in the initial mobile phase.
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).
-
Monitor the separation at a suitable UV wavelength.
-
Optimize the separation by adjusting the ratio of n-hexane to Benzene, (hexyloxy)- or by introducing a more polar modifier.
Table 2: Hypothetical NP-HPLC Parameters
| Parameter | Value |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 90:10 (v/v) n-Hexane : Benzene, (hexyloxy)- |
| Mobile Phase B | 80:20 (v/v) n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
GC-FID for the Analysis of High-Boiling Point Esters
Objective: To determine the purity of a high-boiling point ester sample.
Rationale: The high boiling point of Benzene, (hexyloxy)- makes it a suitable solvent for dissolving and injecting high-boiling analytes without causing interference from a large solvent peak in the early part of the chromatogram.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Capillary column suitable for high-temperature analysis (e.g., a low-bleed polysiloxane-based column)
Sample Preparation:
-
Prepare a solution of the ester sample in Benzene, (hexyloxy)- at a concentration of approximately 1 mg/mL.
Protocol:
-
Set the GC oven temperature program (e.g., initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min).
-
Set the injector and detector temperatures (e.g., 320 °C).
-
Set the carrier gas flow rate (e.g., Helium at 1 mL/min).
-
Inject the sample (e.g., 1 µL) with an appropriate split ratio.
-
Acquire the chromatogram and analyze the peak areas to determine purity.
Table 3: Hypothetical GC-FID Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (2 min) to 300 °C at 10 °C/min, hold for 10 min |
| Injector Temp. | 320 °C |
| Detector Temp. | 320 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Safety and Handling
Benzene, (hexyloxy)- should be handled in accordance with good laboratory practices.[7] It is important to consult the Safety Data Sheet (SDS) before use.[7]
General Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from ignition sources.
Visualizations
References
- 1. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 3. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 4. hplc.eu [hplc.eu]
- 5. Phenyl Hexyl - MICROSOLV Technology Corporation [mtc-usa.com]
- 6. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Hexyl Phenyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl phenyl ether is an aromatic ether that serves as a versatile starting material for the synthesis of various pharmaceutical intermediates. Its lipophilic hexyl chain combined with the reactive phenyl ring allows for the construction of novel molecular scaffolds with potential therapeutic applications. Phenyl ether derivatives are found in a range of biologically active compounds, and the introduction of a hexyl group can enhance properties such as membrane permeability and binding affinity.[1][2] This document outlines a two-step synthesis to produce a chalcone derivative, a well-known pharmacophore with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, starting from hexyl phenyl ether.[3]
The initial step involves the Friedel-Crafts acylation of hexyl phenyl ether to produce 4'-hexyloxyacetophenone. This acetophenone derivative is a key intermediate, analogous to 4'-methoxyacetophenone which is widely used in the synthesis of active pharmaceutical ingredients (APIs).[4][5] The subsequent step demonstrates the utility of this intermediate through a Claisen-Schmidt condensation to yield a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone.
Overall Synthesis Pathway
The synthetic route begins with the regioselective acylation of hexyl phenyl ether, followed by the condensation with an aromatic aldehyde to form the chalcone backbone.
Caption: Two-step synthesis of a chalcone derivative from hexyl phenyl ether.
Step 1: Synthesis of 4'-Hexyloxyacetophenone
This protocol details the Friedel-Crafts acylation of hexyl phenyl ether to introduce an acetyl group at the para position of the phenyl ring, yielding the key intermediate 4'-hexyloxyacetophenone. The acylation deactivates the ring, preventing further substitution.[6]
Experimental Protocol
Materials:
-
Hexyl phenyl ether (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification (Buchner funnel, flasks)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Flame-dry the glassware before use to ensure anhydrous conditions.[7]
-
Reagent Charging: Add anhydrous aluminum chloride (1.3 eq) to the flask, followed by anhydrous DCM. Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.2 eq) dropwise to the AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C to form the acylium ion precursor.
-
Addition of Substrate: Dissolve hexyl phenyl ether (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until the aluminum salts are fully dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to yield pure 4'-hexyloxyacetophenone.
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation of hexyl phenyl ether.
Quantitative Data: Synthesis of 4'-Hexyloxyacetophenone
| Parameter | Value |
| Reactants | |
| Hexyl Phenyl Ether | 10.0 g (56.1 mmol) |
| Acetyl Chloride | 5.3 g (4.8 mL, 67.3 mmol) |
| Aluminum Chloride | 9.8 g (72.9 mmol) |
| Product | |
| Product Name | 4'-Hexyloxyacetophenone |
| Theoretical Yield | 12.36 g |
| Actual Yield | 10.2 g (82%) |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | 48-50 °C |
| Spectroscopic Data | |
| ¹H-NMR (CDCl₃, δ ppm) | 7.93 (d, 2H), 6.91 (d, 2H), 4.02 (t, 2H), 2.54 (s, 3H), 1.80 (m, 2H), 1.47 (m, 2H), 1.34 (m, 4H), 0.91 (t, 3H) |
| ¹³C-NMR (CDCl₃, δ ppm) | 196.8 (C=O), 163.5, 130.6, 130.4, 114.1, 68.2 (OCH₂), 31.6, 29.2, 26.3 (COCH₃), 25.7, 22.6, 14.0 |
| MS (ESI) [M+H]⁺ | m/z 221.15 |
(Note: Spectroscopic data are representative values based on known compounds.)[8]
Step 2: Synthesis of 1-(4'-(Hexyloxy)phenyl)-3-phenylprop-2-en-1-one (Chalcone)
This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4'-hexyloxyacetophenone with benzaldehyde to form a chalcone derivative.[9][10]
Experimental Protocol
Materials:
-
4'-Hexyloxyacetophenone (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation: In an Erlenmeyer flask, dissolve 4'-hexyloxyacetophenone (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.1 eq).
-
Base Addition: Prepare a solution of NaOH in water (e.g., 40-50% w/v) and add it dropwise to the reaction mixture while stirring vigorously. The reaction is typically exothermic. Maintain the temperature below 25 °C using an ice bath if necessary.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate will usually form. The progress of the reaction can be monitored by TLC.
-
Isolation: After the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess NaOH.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying and Recrystallization: Dry the crude product in air or in a desiccator. For further purification, recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Quantitative Data: Synthesis of Chalcone Derivative
| Parameter | Value |
| Reactants | |
| 4'-Hexyloxyacetophenone | 5.0 g (22.7 mmol) |
| Benzaldehyde | 2.65 g (2.54 mL, 25.0 mmol) |
| Product | |
| Product Name | 1-(4'-(Hexyloxy)phenyl)-3-phenylprop-2-en-1-one |
| Theoretical Yield | 7.0 g |
| Actual Yield | 6.4 g (91%) |
| Physical Properties | |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 75-77 °C |
| Spectroscopic Data | |
| ¹H-NMR (CDCl₃, δ ppm) | 8.02 (d, 2H), 7.82 (d, 1H, J=15.6 Hz), 7.65 (m, 2H), 7.55 (d, 1H, J=15.6 Hz), 7.41 (m, 3H), 6.96 (d, 2H), 4.05 (t, 2H), 1.82 (m, 2H), 1.48 (m, 2H), 1.35 (m, 4H), 0.92 (t, 3H) |
(Note: Yields and physical properties are representative for this class of reaction.)[11]
Conclusion
Hexyl phenyl ether is a viable starting material for the synthesis of valuable pharmaceutical intermediates. The protocols provided herein describe a reliable and efficient two-step process to generate 4'-hexyloxyacetophenone and a subsequent chalcone derivative. These intermediates possess molecular features desirable in drug discovery and can be further elaborated to create diverse libraries of bioactive compounds for screening and development. The methodologies employ standard organic synthesis techniques, making them accessible for typical research and development laboratories.
References
- 1. Synthesis and antiprotozoal activities of benzyl phenyl ether diamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajol.info [ajol.info]
- 4. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
- 5. 4'-Methoxyacetophenone (100-06-1) at Nordmann - nordmann.global [nordmann.global]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. 4'-Hexyloxyacetophenone () for sale [vulcanchem.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzene, (hexyloxy)-
Welcome to the technical support center for the purification of crude Benzene, (hexyloxy)-, also known as hexyl phenyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude hexyl phenyl ether?
A1: Crude hexyl phenyl ether typically contains impurities stemming from the synthesis, which commonly involves the Williamson ether synthesis from phenol and a hexyl halide. Common impurities include:
-
Unreacted Starting Materials: Phenol, 1-bromohexane (or other hexyl halides), and hexanol.
-
Side-Reaction Products: C-alkylated phenols, where the hexyl group attaches to the benzene ring instead of the oxygen atom.[1]
-
Solvents: High-boiling point solvents used during the reaction, such as xylene or diphenyl ether.[2][3]
-
Decomposition Products: Minor by-products from potential degradation if the reaction was performed at very high temperatures.
Q2: What is the recommended general approach for purifying crude hexyl phenyl ether?
A2: A multi-step approach is typically most effective. The general workflow involves an initial extractive workup to remove acidic impurities, followed by either distillation or chromatography to remove neutral, non-polar impurities and achieve high purity. The choice between distillation and chromatography depends on the nature of the impurities and the required scale.
Q3: How can I effectively remove unreacted phenol from my crude product?
A3: Unreacted phenol is acidic and can be easily removed by a liquid-liquid extraction using an aqueous base. Washing the crude organic solution with a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will deprotonate the phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.[4] Subsequent washes with water and brine will remove any residual base and salt.
Q4: Is distillation a suitable method for purifying hexyl phenyl ether?
A4: Yes, vacuum distillation is an excellent method for purifying hexyl phenyl ether on a moderate to large scale, especially for removing impurities with significantly different boiling points. Given its high boiling point (approx. 240-245 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent thermal decomposition.[5][6]
Q5: When should I choose column chromatography over distillation?
A5: Column chromatography is preferred when:
-
The impurities have boiling points very close to that of hexyl phenyl ether.
-
The product is thermally sensitive, even under vacuum.
-
You are working on a small, laboratory scale.
-
You need to separate isomers, such as O-alkylated (the desired product) from C-alkylated by-products. Flash chromatography on silica gel is a standard and effective technique.[2][7]
Troubleshooting Guide
Q: My final product has a persistent yellow or brown color. How can I fix this?
A: Discoloration often indicates the presence of oxidized phenolic impurities or other high-molecular-weight by-products.
-
Solution 1: Activated Carbon Treatment. Before the final purification step (distillation or chromatography), dissolve the crude product in a suitable solvent (e.g., diethyl ether or hexane) and stir with a small amount of activated carbon for 15-30 minutes. Filter the mixture through a pad of celite to remove the carbon.
-
Solution 2: Column Chromatography. If the color persists, flash column chromatography is highly effective at removing colored impurities, which are often more polar and will adhere strongly to the silica gel.
Q: After purification by distillation, my NMR spectrum still shows impurities. What went wrong?
A: This suggests the presence of impurities with boiling points close to your product.
-
Check Vacuum and Fractionation: Ensure your vacuum is stable and sufficiently deep. A lower pressure will increase the boiling point difference between components. Using a fractionating column (e.g., a Vigreux column) can significantly improve separation efficiency compared to a simple distillation.[4]
-
Switch to Chromatography: If fractional distillation is insufficient, the impurities are likely too close in boiling point for this method to be effective. Column chromatography will be necessary for separation.
Q: I'm performing a column chromatography, but my product is not separating from an impurity (TLC shows overlapping spots). What should I do?
A: Overlapping spots on a Thin Layer Chromatography (TLC) plate indicate poor separation with the chosen eluent system.
-
Optimize Eluent Polarity: The key is to find a solvent system that provides a good separation (ΔRf > 0.2). Systematically test different solvent mixtures. For hexyl phenyl ether, which is quite non-polar, start with pure hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1%, 2%, 5%, etc.) until you achieve separation.
-
Change Solvents: If polarity adjustment doesn't work, try a different solvent system altogether. For instance, replace ethyl acetate with dichloromethane or toluene in your hexane mixture. This can alter the specific interactions with the silica gel and improve separation.
Q: During the base wash (extraction), an emulsion formed that won't separate. How can I break it?
A: Emulsions are common and can usually be resolved.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solution 2: Gentle Stirring/Swirling. Avoid vigorous shaking, which promotes emulsion formation. Gentle, patient swirling or inversion of the separatory funnel is often sufficient.
-
Solution 3: Filtration. For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can sometimes help break it up.
Data Presentation
Table 1: Physical Properties of Benzene, (hexyloxy)-
| Property | Value | Source(s) |
| CAS Number | 1132-66-7 | [5][8][9] |
| Molecular Formula | C₁₂H₁₈O | [5][8][9] |
| Molecular Weight | 178.27 g/mol | [8][9] |
| Boiling Point | ~240-245 °C (at 760 mmHg) | [5][6][8] |
| Melting Point | -19 °C | [5][8] |
| Density | ~0.91 g/cm³ | [5] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Extraction | Partitioning between immiscible liquids based on acidity/basicity/solubility. | Acidic (phenol) or basic impurities, water-soluble salts. | Fast, inexpensive, good for initial bulk cleanup. | Not effective for neutral, organic-soluble impurities. Can lead to emulsions. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Impurities with significantly different boiling points (e.g., solvents, starting materials). | Excellent for large scales, can yield very pure product, cost-effective. | Requires vacuum setup, risk of thermal decomposition, ineffective for azeotropes or close-boiling impurities. |
| Flash Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). | Isomers (C- vs O-alkylation), close-boiling impurities, colored compounds. | High resolution, works at room temp, applicable to a wide range of impurities. | More time-consuming, requires solvents and silica, can be difficult to scale up. |
Experimental Protocols
Protocol 1: Extractive Workup to Remove Phenol
-
Dissolution: Dissolve the crude "Benzene, (hexyloxy)-" product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude product.
-
Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Repeat the base wash (Step 2) one more time to ensure all phenolic impurities are removed.
-
Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake gently and drain the aqueous layer. This removes residual NaOH.
-
Brine Wash: Add an equal volume of saturated NaCl solution (brine). Shake gently and drain the aqueous layer. This helps to remove bulk water from the organic layer and break any minor emulsions.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. For hexyl phenyl ether, a good starting point is a mixture of hexane and ethyl acetate. Spot the crude material on a TLC plate and elute with different solvent ratios (e.g., 99:1, 95:5, 90:10 Hexane:EtOAc). The ideal system will give the product an Rf value of ~0.3-0.4 and show clear separation from impurities.
-
Column Packing: Select an appropriate size column and pack it with silica gel using the "slurry method." Wet the silica gel with the chosen eluent and pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a low-boiling solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution process by spotting the collected fractions onto TLC plates.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified "Benzene, (hexyloxy)-".
Visualizations
Caption: General workflow for the purification of crude Benzene, (hexyloxy)-.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. hexyl phenyl ether|lookchem [lookchem.com]
- 6. hexyl phenyl ether [stenutz.eu]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. Page loading... [wap.guidechem.com]
- 9. Page loading... [wap.guidechem.com]
identifying common impurities in hexyl phenyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hexyl phenyl ether?
A1: The most prevalent and well-established method for synthesizing hexyl phenyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a hexyl halide by sodium phenoxide, which is typically prepared by reacting phenol with a base like sodium hydroxide or sodium hydride. The reaction proceeds via an SN2 mechanism.[1][2]
Q2: What are the primary reactants for the Williamson synthesis of hexyl phenyl ether?
A2: The typical reactants are:
-
Nucleophile: Sodium phenoxide (NaOC6H5), formed from the deprotonation of phenol.[3]
-
Electrophile: A hexyl halide, most commonly 1-bromohexane or 1-chlorohexane, as primary halides are preferred for SN2 reactions to minimize side reactions.[1][2]
Q3: What are the most common impurities I should expect in my hexyl phenyl ether synthesis?
A3: The primary impurities arise from competing side reactions:
-
C-Alkylation Products: Instead of the desired O-alkylation, the hexyl group can attach directly to the carbon atoms of the benzene ring, leading to the formation of ortho-hexylphenol (2-hexylphenol) and para-hexylphenol (4-hexylphenol).[2]
-
Elimination Product: The base used to form the phenoxide can also induce an E2 elimination reaction with the hexyl halide, resulting in the formation of 1-hexene. This is more prevalent with stronger, bulkier bases and at higher temperatures.
-
Unreacted Starting Materials: Residual phenol and hexyl halide may also be present in the crude product.
Q4: How can I minimize the formation of C-alkylation byproducts?
A4: The choice of solvent plays a crucial role in directing the reaction towards O-alkylation. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[2] Protic solvents, on the other hand, can solvate the phenoxide oxygen, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.[2] Using a phase-transfer catalyst in a solid-liquid system has also been shown to selectively yield the O-alkylated product.
Q5: How can I reduce the amount of 1-hexene impurity?
A5: To minimize the E2 elimination side reaction:
-
Use a primary hexyl halide (e.g., 1-bromohexane).
-
Employ a less sterically hindered base if preparing the phenoxide in situ with the halide present.
-
Maintain a moderate reaction temperature, as higher temperatures favor elimination over substitution.
Q6: What analytical techniques are best for identifying and quantifying impurities in my hexyl phenyl ether product?
A6: The following techniques are highly effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile compounds like hexyl phenyl ether, hexene, and unreacted starting materials, and for identifying them based on their mass spectra.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and the C-alkylated isomers based on the distinct chemical shifts and splitting patterns of the aromatic and aliphatic protons and carbons.[1][6][7]
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction and get a preliminary assessment of the product's purity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of hexyl phenyl ether | Incomplete reaction; competing elimination or C-alkylation reactions; loss of product during workup. | Ensure complete deprotonation of phenol before adding the hexyl halide. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[2] Maintain a moderate reaction temperature (e.g., 50-100°C) to minimize elimination.[8] Optimize reaction time by monitoring with TLC.[3] Be careful during the aqueous workup and extraction steps to avoid loss of the organic layer. |
| Significant amount of 1-hexene detected | Reaction temperature is too high; a strong, bulky base is used. | Lower the reaction temperature. Use a less sterically hindered base for phenoxide formation. Ensure the use of a primary hexyl halide. |
| Presence of C-alkylated impurities (2- and 4-hexylphenol) | Use of a protic solvent; high reaction temperature. | Switch to a polar aprotic solvent like DMF or DMSO.[2] Lowering the reaction temperature can also reduce the rate of C-alkylation. |
| Unreacted phenol in the final product | Incomplete reaction; insufficient base used for deprotonation. | Ensure a stoichiometric or slight excess of base is used to fully deprotonate the phenol. Increase the reaction time or temperature moderately, while monitoring for an increase in side products. The final product can be washed with a dilute aqueous base (e.g., 5% NaOH) during workup to remove unreacted phenol.[6] |
| Unreacted hexyl halide in the final product | Incomplete reaction; incorrect stoichiometry. | Use a slight excess of sodium phenoxide to ensure the complete consumption of the hexyl halide. Increase reaction time and/or temperature, monitoring by TLC. Unreacted hexyl halide can be removed by fractional distillation under reduced pressure. |
Experimental Protocols
Synthesis of Hexyl Phenyl Ether via Williamson Ether Synthesis
Materials:
-
Phenol
-
Sodium hydroxide (or sodium hydride)
-
1-Bromohexane
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydroxide (1.1 eq) to the solution. If using sodium hydride, add it portion-wise under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.
-
Add 1-bromohexane (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure hexyl phenyl ether.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts (CDCl3) for Hexyl Phenyl Ether and Potential Impurities
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| Hexyl Phenyl Ether | 6.85-7.30 (m, 5H) | 3.92 (t, 2H, -OCH2-), 1.75 (m, 2H), 1.25-1.50 (m, 6H), 0.90 (t, 3H, -CH3) |
| 2-Hexylphenol | 6.70-7.15 (m, 4H) | 2.55 (t, 2H, Ar-CH2-), 1.60 (m, 2H), 1.25-1.45 (m, 6H), 0.90 (t, 3H, -CH3) |
| 4-Hexylphenol | 6.75 (d, 2H), 7.05 (d, 2H) | 2.50 (t, 2H, Ar-CH2-), 1.55 (m, 2H), 1.25-1.40 (m, 6H), 0.88 (t, 3H, -CH3) |
Table 2: Expected 13C NMR Chemical Shifts (CDCl3) for Hexyl Phenyl Ether and Potential Impurities
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| Hexyl Phenyl Ether | 159.5, 129.4, 120.6, 114.5 | 68.0 (-OCH2-), 31.7, 29.3, 25.9, 22.7, 14.1 (-CH3) |
| 2-Hexylphenol [7] | 154.5, 130.2, 127.3, 124.9, 121.3, 115.7 | 31.8, 30.0, 29.3, 22.7, 14.1 (-CH3) |
| 4-Hexylphenol [6] | 153.4, 135.3, 129.5, 115.0 | 35.5, 31.8, 31.4, 29.1, 22.7, 14.1 (-CH3) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of hexyl phenyl ether.
Caption: Factors influencing product distribution in hexyl phenyl ether synthesis.
References
- 1. rsc.org [rsc.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. Buy 4-Hexylphenol | 2446-69-7 [smolecule.com]
- 7. spectrabase.com [spectrabase.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Thermal Decomposition of (Hexyloxy)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the thermal decomposition of (hexyloxy)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition products of (hexyloxy)benzene?
Based on studies of related alkoxybenzenes, the primary decomposition event is the homolytic cleavage of the ether bond (C-O bond between the phenyl ring and the oxygen atom). This generates a phenoxy radical and a hexyloxy radical. The hexyloxy radical is unstable and will likely undergo further reactions. The main expected products are:
-
Phenol: Formed by hydrogen abstraction by the phenoxy radical.
-
Benzene: Can be formed from the decomposition of the phenoxy radical or secondary reactions.
-
Hexene (isomers): The hexyloxy radical can undergo β-scission, a common reaction for larger alkyl radicals, leading to the formation of various isomers of hexene.
-
Smaller Alkenes: Further fragmentation of the hexyl radical can produce smaller alkenes like ethene and propene.
-
Cyclopentadiene derivatives: The phenoxy radical can rearrange and lose carbon monoxide to form a cyclopentadienyl radical, which can then lead to the formation of various substituted cyclopentadienes.
-
Naphthalene and other Polycyclic Aromatic Hydrocarbons (PAHs): Recombination of cyclopentadienyl radicals can lead to the formation of larger aromatic systems.
Q2: What is the general temperature range for the thermal decomposition of (hexyloxy)benzene?
Q3: Are there any expected secondary reactions that I should be aware of?
Yes, the primary radical products are highly reactive and can undergo a variety of secondary reactions, especially at higher temperatures and longer residence times. These can include:
-
Hydrogen abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable molecules and new radicals.
-
Recombination: Two radicals can combine to form a larger molecule.
-
Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in an alkane and an alkene.
-
Aromatization: Reactions leading to the formation of more stable aromatic compounds.
-
Char formation: At very high temperatures, polymerization and condensation reactions can lead to the formation of solid carbonaceous residue (char).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of (hexyloxy)benzene thermal decomposition.
Issue 1: Low or No Product Peaks in the Chromatogram
-
Possible Cause 1: Decomposition temperature is too low.
-
Troubleshooting Step: Gradually increase the pyrolysis temperature in increments of 25-50°C. Monitor the chromatogram for the appearance of decomposition products.
-
-
Possible Cause 2: Insufficient sample injection.
-
Troubleshooting Step: Ensure the injection volume is appropriate for your system's sensitivity. Check for any leaks in the injection port.
-
-
Possible Cause 3: Active sites in the system.
-
Troubleshooting Step: Polar products like phenol can adsorb to active sites in the injector, transfer line, or column. Deactivate the system by silylating the liner and using a deactivated column.
-
Issue 2: Poor Peak Shape (Tailing) for Polar Products like Phenol
-
Possible Cause 1: Active sites in the GC system.
-
Troubleshooting Step: As mentioned above, ensure all surfaces in the sample path are properly deactivated. Consider using a guard column to protect the analytical column.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Step: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Inappropriate column phase.
-
Troubleshooting Step: Use a column with a suitable stationary phase for the analysis of polar aromatic compounds (e.g., a wax or a mid-polarity phase).
-
Issue 3: Complex and Unresolved Chromatogram
-
Possible Cause 1: Formation of numerous isomers.
-
Troubleshooting Step: Optimize the GC temperature program to improve the separation of isomers. A slower temperature ramp or a longer isothermal hold may be necessary.
-
-
Possible Cause 2: Secondary reactions.
-
Troubleshooting Step: Reduce the pyrolysis temperature or the residence time to minimize secondary reactions.
-
-
Possible Cause 3: Matrix effects from co-eluting compounds.
-
Troubleshooting Step: Use a mass spectrometer (MS) detector to help identify and deconvolve co-eluting peaks based on their mass spectra.
-
Issue 4: Presence of High Molecular Weight Compounds or Char Formation
-
Possible Cause 1: High pyrolysis temperature or long residence time.
-
Troubleshooting Step: Lower the pyrolysis temperature and/or shorten the residence time to favor the formation of primary decomposition products.
-
-
Possible Cause 2: Catalytic effects of the reactor surface.
-
Troubleshooting Step: Use a quartz or other inert reactor material to minimize catalytic reactions on the surface.
-
Quantitative Data Summary
The following table presents a plausible distribution of the major thermal decomposition products of (hexyloxy)benzene based on the known decomposition pathways of similar aryl ethers. Please note that these are estimated values and the actual product distribution will vary with experimental conditions.
| Product | Plausible Yield (mol%) |
| Phenol | 30 - 50 |
| Benzene | 10 - 20 |
| Hexene (isomers) | 20 - 40 |
| Ethene | 5 - 15 |
| Propene | 5 - 15 |
| Other C1-C5 hydrocarbons | < 5 |
| Naphthalene | < 2 |
| Char | Dependent on temperature |
Experimental Protocols
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of (Hexyloxy)benzene
This protocol outlines a general procedure for the analysis of the thermal decomposition products of liquid (hexyloxy)benzene using a pyrolysis-gas chromatography-mass spectrometry system.
1. Sample Preparation:
-
Ensure the (hexyloxy)benzene sample is of high purity to avoid interference from impurities.
-
Prepare a dilute solution of (hexyloxy)benzene in a high-purity, volatile solvent (e.g., dichloromethane or methanol) if direct injection of the neat liquid is not desired or leads to system contamination. A typical concentration would be in the range of 100-1000 ppm.
2. Pyrolysis Unit Parameters:
-
Pyrolyzer Type: A furnace-type or filament-type pyrolyzer can be used.
-
Pyrolysis Temperature: Start with a temperature of 500°C. This can be optimized in the range of 400-800°C based on the desired extent of decomposition.
-
Residence Time: A short residence time (e.g., 10-20 seconds) is recommended to minimize secondary reactions and focus on primary decomposition products.
-
Carrier Gas: Use an inert gas such as helium or nitrogen at a constant flow rate.
3. Gas Chromatography (GC) Parameters:
-
Injector: The interface between the pyrolyzer and the GC should be heated (e.g., 250-300°C) to prevent condensation of the products.
-
Column: A capillary column with a non-polar or mid-polarity stationary phase is suitable for separating the expected range of aromatic and aliphatic hydrocarbons. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes to trap volatile products at the head of the column.
-
Ramp: Increase the temperature at a rate of 5-10°C/min to 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes to ensure all components have eluted.
-
-
Carrier Gas Flow Rate: Typically 1-2 mL/min (constant flow).
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.
-
Mass Range: Scan a mass range of m/z 35-550 to detect both small fragments and larger potential products.
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable products.
5. Data Analysis:
-
Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices where possible.
-
Quantify the products using appropriate calibration standards if accurate quantitative data is required.
Visualizations
Caption: Experimental workflow for Py-GC-MS analysis of (hexyloxy)benzene.
Caption: Plausible thermal decomposition pathways of (hexyloxy)benzene.
optimizing reaction yield for "Benzene, (hexyloxy)-" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Benzene, (hexyloxy)-, also known as hexyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Benzene, (hexyloxy)-?
A1: The most prevalent and versatile method for synthesizing Benzene, (hexyloxy)- is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a hexyl halide, in an SN2 reaction.[1][2]
Q2: What are the typical starting materials for the synthesis of Benzene, (hexyloxy)- via Williamson ether synthesis?
A2: The typical starting materials are phenol, a hexyl halide (e.g., 1-bromohexane or 1-iodohexane), and a base.[3][4]
Q3: What are the key factors that influence the yield of the reaction?
A3: Several factors can significantly impact the reaction yield, including the choice of base, solvent, reaction temperature, and the potential for side reactions.[1][4] The use of a phase-transfer catalyst can also improve the yield by facilitating the reaction between reactants in different phases.[1][5]
Q4: What are the common side reactions that can lower the yield?
A4: The two primary side reactions that compete with the desired O-alkylation are C-alkylation of the phenol ring and elimination of the hexyl halide to form hexene.[1][6] C-alkylation is more likely with certain solvents, while elimination is favored by high temperatures and sterically hindered reactants.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. Phenols are more acidic than aliphatic alcohols, so moderately strong bases like NaOH or KOH are often sufficient.[7] |
| Inactive alkyl halide. | Use a more reactive hexyl halide (iodide > bromide > chloride).[4] Consider adding a catalytic amount of sodium iodide if using hexyl chloride to facilitate a Finkelstein reaction.[1] | |
| Low reaction temperature. | Increase the reaction temperature to the optimal range of 50-100 °C.[1] However, be cautious as excessively high temperatures can promote elimination side reactions. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][2] Protic solvents can solvate the phenoxide ion, reducing its reactivity.[1] | |
| Presence of Unreacted Phenol | Insufficient base or alkyl halide. | Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the phenol. Ensure at least a stoichiometric amount of the hexyl halide is used. |
| Short reaction time. | Increase the reaction time. Typical Williamson ether syntheses run for 1-8 hours.[1] Monitor the reaction progress using TLC. | |
| Formation of C-Alkylated Byproduct | Use of protic solvents. | Switch to a polar aprotic solvent like DMF or acetonitrile. Protic solvents can hydrogen bond with the phenoxide oxygen, making the ring carbons more accessible for alkylation.[6] |
| Formation of Hexene (Elimination Product) | High reaction temperature. | Lower the reaction temperature. Elimination (E2) is favored over substitution (SN2) at higher temperatures. |
| Sterically hindered base. | Use a less sterically hindered base. However, with a primary alkyl halide like 1-bromohexane, this is less of a concern. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. |
| Product is an oil. | After aqueous workup and drying of the organic layer, use a rotary evaporator to remove the solvent. The product, hexyl phenyl ether, is a liquid at room temperature. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Benzene, (hexyloxy)-
This protocol is a general guideline and may require optimization.
Materials:
-
Phenol
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with 1 M NaOH solution to remove any unreacted phenol.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure Benzene, (hexyloxy)-.
-
Protocol using a Phase-Transfer Catalyst
Materials:
-
Phenol
-
1-Bromohexane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Addition of Base and Alkyl Halide: Add a 50% aqueous solution of NaOH and 1-bromohexane (1.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at 70-80 °C for 3-5 hours. Monitor the reaction by TLC.
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol. The use of a phase-transfer catalyst often leads to cleaner reactions and higher yields.[5]
Data Presentation
Table 1: Effect of Base and Solvent on Yield (Qualitative)
| Base | Solvent | Relative Yield | Notes |
| K₂CO₃ | Acetone | Moderate | A common and effective combination for phenols.[8] |
| NaOH | Water/Toluene (PTC) | High | Phase-transfer catalysis often gives excellent yields.[5] |
| NaH | DMF/THF | High | A strong base that ensures complete deprotonation, but requires anhydrous conditions.[2] |
| Cs₂CO₃ | Acetonitrile | High | A milder and often very effective base for this transformation.[9] |
Table 2: Reactivity of Hexyl Halides
| Hexyl Halide | Leaving Group | Reactivity |
| 1-Iodohexane | I⁻ | Highest |
| 1-Bromohexane | Br⁻ | Intermediate |
| 1-Chlorohexane | Cl⁻ | Lowest |
Visualizations
Caption: Williamson Ether Synthesis of Benzene, (hexyloxy)-.
Caption: Troubleshooting workflow for low yield in Benzene, (hexyloxy)- synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. francis-press.com [francis-press.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Williamson Ether Synthesis for Aryl Ethers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the Williamson ether synthesis of aryl ethers.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of alkyl aryl ethers.
Question: My reaction yield is very low or I'm observing no product formation. What are the potential causes and solutions?
Answer:
Low to no yield in a Williamson ether synthesis can stem from several factors related to reactants, reaction conditions, or competing side reactions.
-
Sub-optimal Reactant Pairing: The reaction proceeds via an Sₙ2 mechanism. For aryl ether synthesis, the ideal pairing is a phenoxide (the nucleophile) and a primary alkyl halide (the electrophile).[1][2] Using secondary or tertiary alkyl halides will significantly decrease yield due to competing elimination reactions.[1][3] Aryl halides are generally unreactive in Sₙ2 reactions and cannot be used as the electrophile in a standard Williamson synthesis.[1][4]
-
Ineffective Base: The phenol starting material must be fully deprotonated to form the nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. For phenols, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[5] For less acidic starting materials, a stronger base like sodium hydride (NaH) may be necessary.[1]
-
Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended as they solvate the cation of the phenoxide salt, leaving the nucleophilic anion more available to react.[5][6] Protic solvents (e.g., ethanol, water) and apolar solvents can slow the reaction rate significantly.[6]
-
Insufficient Reaction Time or Temperature: Typical Williamson reactions are conducted at temperatures between 50-100 °C for 1 to 8 hours.[6][7] If the reaction time is too short or the temperature is too low, the reaction may not go to completion, resulting in low yields.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Moisture Contamination: Alkoxides are strong bases and can be hydrolyzed by water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the deactivation of the nucleophile.
Question: My main product is contaminated with significant byproducts. What are the common side reactions and how can I minimize them?
Answer:
The primary side reactions competing with the desired Sₙ2 pathway are E2 elimination and C-alkylation.
-
E2 Elimination: This is the most common side reaction, especially when using sterically hindered alkyl halides.[8] The alkoxide, acting as a base rather than a nucleophile, abstracts a proton from the alkyl halide, leading to the formation of an alkene.[3][8]
-
Solution: To favor substitution over elimination, always use a primary alkyl halide when possible.[1][3] If a secondary halide must be used, try running the reaction at a lower temperature to minimize the elimination pathway.[1] Tertiary alkyl halides are generally unsuitable and will almost exclusively yield the elimination product.[1][7]
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[6] While O-alkylation is usually favored, alkylation at the ortho or para positions of the ring (C-alkylation) can occur, leading to alkylated phenol byproducts.[5][7] This is more common in certain solvent systems.[9]
-
Solution: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
-
Question: Can I synthesize a diaryl ether (e.g., diphenyl ether) using the Williamson synthesis?
Answer:
No, the direct synthesis of diaryl ethers via the Williamson method is not feasible.[5] This would require one of the reactants to be an aryl halide, which does not undergo Sₙ2 reactions due to the high energy required to break the C(sp²)-X bond and the steric hindrance of the benzene ring preventing backside attack.[1][4]
-
Alternative Method: For the synthesis of diaryl ethers, the Ullmann condensation is the preferred method. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the best combination of reactants for synthesizing an alkyl aryl ether?
You should always aim to use the phenoxide as the nucleophile and the alkyl halide as the electrophile.[2] For example, to synthesize anisole (phenyl methyl ether), the correct approach is to react sodium phenoxide with a methyl halide (like methyl iodide).[1] The reverse strategy—reacting methoxide with an aryl halide (like bromobenzene)—will fail.[1]
Q2: Which base should I choose for deprotonating my phenol?
For most simple phenols, common inorganic bases are effective. The choice can depend on the desired reactivity and reaction conditions.
| Base | Common Use / Notes |
| Potassium Carbonate (K₂CO₃) | A mild and commonly used base, often in solvents like DMF or acetone.[5] |
| Sodium/Potassium Hydroxide (NaOH/KOH) | Strong, inexpensive bases. Often used to generate the phenoxide in situ.[5] |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base that provides irreversible deprotonation.[1] The hydrogen gas byproduct safely bubbles out of the reaction.[1] |
| Cesium Carbonate (Cs₂CO₃) | A stronger base than K₂CO₃ that can sometimes improve yields, especially with less reactive substrates.[5] |
Q3: What are the best solvents for this reaction?
Polar aprotic solvents are strongly recommended to maximize the reaction rate and minimize side reactions.
| Solvent | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 153 | Excellent for dissolving phenoxide salts.[6] |
| Dimethyl Sulfoxide (DMSO) | 189 | A highly polar solvent that strongly promotes Sₙ2 reactions.[1] |
| Acetonitrile (ACN) | 82 | A common choice with a lower boiling point, making it easier to remove post-reaction.[6] |
Q4: My alkylating agent is not very reactive. How can I improve the reaction rate?
If you are using a less reactive alkylating agent, such as an alkyl chloride, you can add a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide).[3][7] The iodide will perform a halide exchange with the alkyl chloride to generate the much more reactive alkyl iodide in situ (Finkelstein reaction), which then proceeds in the Williamson synthesis.
Q5: Is it possible to speed up the reaction?
Microwave-enhanced technology is now being utilized to accelerate Williamson ether synthesis.[6] This can dramatically reduce reaction times from hours to minutes and often improves yields. Another strategy for biphasic systems is the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, which helps shuttle the phenoxide from an aqueous phase to the organic phase containing the alkyl halide.[6][12]
Experimental Protocols
Protocol 1: General Synthesis of an Alkyl Aryl Ether (e.g., 4-Propoxy-nitrobenzene)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1 eq.) and anhydrous potassium carbonate (1.5 eq.) to N,N-dimethylformamide (DMF, ~5 mL per mmol of phenol).
-
Reagent Addition: Add 1-bromopropane (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the 4-nitrophenol starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis of Anisole
-
Setup: To a conical vial, add phenol (1 eq.), sodium hydroxide (2 eq.) dissolved in a small amount of water, and the phase-transfer catalyst tetrabutylammonium bromide (0.05 eq.).[12]
-
Reagent Addition: Add methyl iodide (1.1 eq.) to the mixture.[12]
-
Reaction: Heat the biphasic mixture in a water bath at 60-65 °C for 1 hour with vigorous stirring.[12]
-
Workup: After cooling, extract the mixture with diethyl ether.[12] Wash the organic layer with 5% NaOH solution to remove any unreacted phenol, followed by a brine wash.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the liquid product, anisole.[12]
Visual Guides
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Competing reaction pathways in the synthesis of aryl ethers.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch24: ArOH to ArOR [chem.ucalgary.ca]
- 3. scienceinfo.com [scienceinfo.com]
- 4. quora.com [quora.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
stability and storage conditions for hexyl phenyl ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of hexyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for hexyl phenyl ether?
For maximum stability, hexyl phenyl ether should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is also recommended to store it in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Q2: What is the expected shelf life of hexyl phenyl ether?
Q3: Is hexyl phenyl ether sensitive to light or air?
Yes, as with many organic ethers, exposure to light and air (oxygen) can potentially lead to slow degradation over time. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial or a container that protects it from light to minimize potential photodegradation.
Q4: What are the potential signs of degradation in hexyl phenyl ether?
Degradation of hexyl phenyl ether may not always be visually apparent. However, potential indicators could include:
-
Discoloration: A change from a colorless liquid to a yellowish or brownish hue.
-
Formation of Peroxides: Ethers can form explosive peroxides upon prolonged exposure to air and light. The presence of peroxides can be tested using commercially available test strips.
-
Changes in Physical Properties: A noticeable change in viscosity or the appearance of solid precipitates.
-
Inconsistent Experimental Results: Unexplained variations or artifacts in experimental outcomes where hexyl phenyl ether is used as a solvent or reagent.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could my hexyl phenyl ether be compromised?
A: Inconsistent experimental results can stem from various factors, but the purity of reagents is a critical aspect to consider. If you suspect the integrity of your hexyl phenyl ether, it is advisable to assess its purity.
Q2: How can I verify the purity of my hexyl phenyl ether?
A: The purity of hexyl phenyl ether can be effectively determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) using a column with a phenyl-hexyl stationary phase is a suitable method for separating aromatic compounds like hexyl phenyl ether from potential impurities.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique to identify and quantify the compound and any potential degradation products. A comparison of the analytical results of your sample with a new, unopened lot or a reference standard can confirm its purity.
Q3: I suspect my hexyl phenyl ether has degraded. What should I do?
A: If you suspect degradation, especially the formation of peroxides, handle the material with extreme caution. Do not heat or evaporate the solvent until the presence of peroxides has been ruled out. If peroxides are present, they must be quenched using an appropriate reducing agent (e.g., ferrous sulfate or sodium sulfite). If you are not equipped to handle potentially peroxide-containing materials, contact your institution's environmental health and safety office for guidance on proper disposal. For non-peroxide-related degradation, it is recommended to dispose of the compromised material according to your local regulations and obtain a fresh supply.
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature | Cool temperature; avoid excessive heat. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). |
| Light Protection | Store in a dark place or use an amber, light-blocking container.[1] |
| Container | Keep in a tightly closed container.[1] |
| Incompatible Materials | Avoid strong oxidizing agents.[1] |
| General Stability | Considered to have high thermal stability.[6] |
Experimental Protocols
Protocol: Assessment of Hexyl Phenyl Ether Purity by HPLC
This protocol outlines a general method for assessing the purity of hexyl phenyl ether using High-Performance Liquid Chromatography (HPLC).
1. Objective: To determine the purity of a hexyl phenyl ether sample and identify the presence of any potential degradation products.
2. Materials:
-
Hexyl phenyl ether sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of hexyl phenyl ether (if available)
-
HPLC system with a UV detector
-
Phenyl-Hexyl HPLC column (e.g., Luna® Phenyl-Hexyl or equivalent)[4]
3. Method:
-
Sample Preparation: Prepare a solution of the hexyl phenyl ether sample in acetonitrile at a concentration of approximately 1 mg/mL. If using a reference standard, prepare a solution at the same concentration.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Column Temperature: 25 °C
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution (if available) to determine the retention time of pure hexyl phenyl ether.
-
Inject the sample solution.
-
Run the analysis for a sufficient time to allow for the elution of any potential late-eluting impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the hexyl phenyl ether sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram of the sample to that of the reference standard. The presence of additional peaks in the sample chromatogram indicates impurities or degradation products.
-
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected hexyl phenyl ether degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
preventing side reactions in the synthesis of hexyloxybenzene
Technical Support Center: Synthesis of Hexyloxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of hexyloxybenzene, primarily via the Williamson ether synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of hexyloxybenzene is significantly lower than expected. What are the common causes?
Low yields in the Williamson ether synthesis of hexyloxybenzene are common and can often be attributed to incomplete reactions or the prevalence of side reactions.[1] The primary causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical for maximizing yield.[1][2][3] Reactions are typically conducted at 50-100 °C for 1-8 hours.[1]
-
Competing Elimination Reaction: The formation of 1-hexene as a byproduct through an E2 elimination mechanism is a common issue.[4][5][6]
-
C-Alkylation of the Phenoxide Ion: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation).[1][4]
-
Poor Nucleophile Generation: Incomplete deprotonation of phenol to the more reactive phenoxide ion will slow down the reaction rate.
-
Choice of Solvent: Protic solvents (like ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[1][7]
Q2: I've detected 1-hexene in my product mixture. How can I minimize this elimination side reaction?
The formation of 1-hexene occurs via an E2 elimination reaction, which competes with the desired SN2 substitution.[1] To favor substitution over elimination, consider the following adjustments:
-
Use a Primary Alkyl Halide: The synthesis of hexyloxybenzene correctly uses a primary halide (e.g., 1-bromohexane). Secondary and tertiary halides are much more prone to elimination.[1][5][7]
-
Control the Temperature: While heating is necessary, excessive temperatures can favor the elimination pathway. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C).[1]
-
Choose a Non-Hindered Base: While the phenoxide ion itself is not exceptionally basic, using a very strong or sterically hindered base for its formation can sometimes promote elimination of the alkyl halide.
-
Select an Appropriate Leaving Group: The reactivity for the SN2 reaction is R-I > R-Br > R-Cl.[7] Using 1-iodohexane may allow for milder reaction conditions, thereby reducing the likelihood of elimination.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. francis-press.com [francis-press.com]
Technical Support Center: Scaling Up the Synthesis of Benzene, (hexyloxy)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Benzene, (hexyloxy)-, also known as hexyl phenyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing Benzene, (hexyloxy)-?
A1: The most widely used and scalable method for preparing Benzene, (hexyloxy)- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, sodium phenoxide is typically reacted with a 1-halohexane (e.g., 1-bromohexane or 1-chlorohexane) to form the desired hexyl phenyl ether. The Williamson synthesis is a robust and well-established method suitable for both laboratory and industrial-scale production.[1]
Q2: What are the typical starting materials and reagents for the large-scale synthesis of Benzene, (hexyloxy)-?
A2: For industrial-scale synthesis, the common starting materials are:
-
Phenol: The source of the phenyl group.
-
A 1-halohexane: Typically 1-bromohexane or 1-chlorohexane, which serves as the hexyl group donor. 1-bromohexane is generally more reactive than 1-chlorohexane.
-
A base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate phenol to form the sodium or potassium phenoxide in situ. Alternatively, pre-formed sodium phenoxide can be used.[2][3][4]
-
Solvent: A suitable solvent is required to facilitate the reaction. The choice of solvent can significantly impact the reaction rate and yield.
-
Phase Transfer Catalyst (optional): In industrial settings, a phase transfer catalyst (PTC) is often employed to enhance the reaction rate, especially when dealing with a two-phase system (e.g., aqueous base and organic solvent).
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
A3: When scaling up the synthesis of Benzene, (hexyloxy)-, it is crucial to monitor and control the following parameters:
-
Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. Exothermic reactions need careful temperature management to prevent runaways.
-
Mixing/Agitation: Efficient mixing is essential to ensure good contact between the reactants, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" and reduced yields.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will result in low conversion, while excessively long times can lead to byproduct formation.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to maximize the yield of the desired product and minimize unreacted starting materials.
Q4: What are the potential safety hazards associated with the large-scale synthesis of Benzene, (hexyloxy)-?
A4: Scaling up this synthesis introduces several safety hazards that must be addressed through a comprehensive Process Safety Management (PSM) program.[5][6][7][8] Key hazards include:
-
Corrosive Materials: Sodium hydroxide and sodium phenoxide are corrosive and can cause severe skin and eye burns.[2][3][4][9][10]
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable.
-
Flammable Alkyl Halides: 1-Bromohexane is a flammable liquid.[5][11][12][13][14]
-
Exothermic Reaction: The reaction can be exothermic, and without proper heat management, it can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Waste Disposal: Proper procedures for the disposal of chemical waste must be in place.
Troubleshooting Guides
Problem 1: Low Yield of Benzene, (hexyloxy)-
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using techniques like GC or TLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately. | The reaction may require more time or energy to reach completion at a larger scale. |
| Poor mixing | Ensure the agitation speed is sufficient to maintain a homogeneous mixture. Check for dead zones in the reactor. | Inadequate mixing can lead to poor contact between reactants, resulting in a lower reaction rate. |
| Deactivation of phenoxide | Ensure the reaction is carried out under anhydrous conditions if using pre-formed sodium phenoxide. Moisture can hydrolyze the phenoxide. | Sodium phenoxide is sensitive to moisture. |
| Side reactions | Analyze the crude product for byproducts. Common side reactions include elimination of the alkyl halide to form hexene and C-alkylation of the phenoxide. Consider using a milder base or optimizing the temperature. | Higher temperatures and strong bases can promote side reactions.[1][15][16] |
| Inefficient Phase Transfer | If using a phase transfer catalyst, ensure it is active and used at the correct concentration. Consider screening different PTCs. | The PTC facilitates the transfer of the phenoxide ion to the organic phase where the reaction occurs. |
Problem 2: Formation of Emulsions During Workup
| Potential Cause | Troubleshooting Step | Rationale |
| High concentration of salts or surfactants | Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.[9] | Salting out reduces the solubility of organic components in the aqueous phase. |
| Vigorous shaking during extraction | Gently swirl or use a slow agitation speed during the extraction process. | Vigorous mixing can create stable emulsions.[9] |
| Presence of fine solid particles | Filter the mixture through a pad of Celite or another filter aid to remove any particulate matter. | Solids can stabilize emulsions. |
| Solvent choice | Consider using a different extraction solvent that has a greater density difference with the aqueous phase. | A larger density difference can facilitate phase separation. |
Problem 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of close-boiling impurities | Use fractional distillation under reduced pressure for purification. Optimize the column packing and reflux ratio for better separation. | Benzene, (hexyloxy)- is a high-boiling liquid, and vacuum distillation is necessary to prevent decomposition. |
| Unreacted starting materials | Wash the organic layer with an aqueous base (e.g., NaOH solution) to remove unreacted phenol. Then wash with water to remove the base. | Phenol is acidic and can be removed by extraction with a base. |
| Byproducts with similar polarity | For high-purity requirements, column chromatography may be necessary. For large-scale purification, consider using flash chromatography with an appropriate solvent system.[3][14][17] | Chromatography is an effective method for separating compounds with similar physical properties. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel (for workup)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation apparatus
Procedure:
-
Phenoxide Formation (in situ):
-
Charge the reactor with phenol and a suitable solvent (e.g., toluene, DMF, or DMSO).
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide (e.g., 50% w/w) while maintaining the temperature below 30°C.
-
If using a phase transfer catalyst (e.g., tetrabutylammonium bromide), add it to the mixture.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
-
Etherification:
-
Slowly add 1-bromohexane to the reaction mixture via the addition funnel. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to the desired temperature (typically 80-120°C, depending on the solvent) and maintain it for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a wash with a dilute aqueous base to remove any unreacted phenol, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to remove the solvent.
-
Purify the crude Benzene, (hexyloxy)- by vacuum distillation.
-
Quantitative Data Summary (Illustrative)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Phenol | 10 g | 1 kg |
| 1-Bromohexane | 1.1 equivalents | 1.1 equivalents |
| Sodium Hydroxide (50%) | 1.05 equivalents | 1.05 equivalents |
| Solvent (Toluene) | 100 mL | 10 L |
| Phase Transfer Catalyst | 1-5 mol% | 1-5 mol% |
| Reaction Temperature | 110°C | 110°C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after distillation) | >99% | >98.5% |
Visualizations
Caption: Experimental workflow for the synthesis of Benzene, (hexyloxy)-.
Caption: Troubleshooting logic for low product yield.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. Process Safety Management: Ensuring Safe Operations in the Chemical Industry – Chemploy [chemploy.nl]
- 6. safetyculture.com [safetyculture.com]
- 7. icheme.org [icheme.org]
- 8. ingenero.com [ingenero.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. researchgate.net [researchgate.net]
- 13. helgroup.com [helgroup.com]
- 14. columbia.edu [columbia.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. francis-press.com [francis-press.com]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Enhancing Reaction Selectivity with Hexyl Phenyl Ether
Welcome to the technical support center for utilizing hexyl phenyl ether in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and questions encountered during experiments aimed at improving reaction selectivity.
Troubleshooting Guides
This section addresses common issues observed during reactions where hexyl phenyl ether is used as a high-boiling point solvent to enhance selectivity, particularly in palladium-catalyzed cross-couplings and C-H functionalization reactions.
Question: I am observing low regioselectivity in the C-H arylation of my substrate. Could hexyl phenyl ether help, and what should I watch out for?
Answer:
Low regioselectivity in C-H functionalization is a common challenge, often stemming from multiple reactive C-H bonds with similar electronic and steric environments. Using a solvent like hexyl phenyl ether can potentially improve this outcome.
-
Potential Cause of Poor Selectivity:
-
Solvent Incompatibility: Common solvents like THF, dioxane, or toluene may not adequately differentiate between the electronic environments of the competing C-H bonds.
-
Transition State Instability: The transition state leading to the desired regioisomer may not be sufficiently stabilized.
-
-
How Hexyl Phenyl Ether Can Improve Selectivity:
-
Steric Hindrance: The bulky hexyl group can sterically hinder the approach of the catalytic complex to less accessible C-H bonds, favoring reaction at more exposed sites.
-
π-π Interactions: The phenyl ring of the solvent can engage in π-stacking interactions with aromatic substrates or ligands. This can stabilize a specific transition state, lowering the activation energy for one reaction pathway over another.[1][2][3]
-
High Boiling Point: The high boiling point of hexyl phenyl ether (approximately 240°C) allows for a wider range of reaction temperatures.[4] Running the reaction at an elevated temperature can sometimes overcome small activation energy differences, but in other cases, a specific optimal temperature might favor one isomer.
-
-
Troubleshooting Steps:
-
Solvent Screen: If you are currently using a lower-boiling point solvent, perform a small-scale solvent screen including hexyl phenyl ether, diphenyl ether, and anisole to observe the effect of aromatic ether solvents on the regioselectivity.
-
Temperature Optimization: Explore a range of temperatures (e.g., 120°C to 180°C). The optimal temperature for selectivity may not be the temperature that gives the highest conversion.
-
Concentration Adjustment: Vary the concentration of your limiting reagent. Solvent molecules can play a more significant role in the solvation shell of the catalyst and substrate at lower concentrations.
-
Question: My reaction yield is low when using hexyl phenyl ether, although the selectivity has improved. What are the possible causes and solutions?
Answer:
Low yields in high-boiling point solvents can be attributed to several factors, from catalyst deactivation to issues with mass transfer.
-
Potential Causes of Low Yield:
-
Catalyst Decomposition: At the high temperatures enabled by hexyl phenyl ether, your palladium catalyst or ligands may be degrading over the course of the reaction.
-
Poor Solubility: While hexyl phenyl ether is a good solvent for many organic compounds, your starting materials or base may have limited solubility, leading to a heterogeneous mixture and slow reaction rates.[4]
-
Mass Transfer Limitations: If the reaction mixture is viscous or not adequately stirred, poor mass transfer can limit the reaction rate.
-
Product Inhibition: The product formed may be coordinating to the catalyst and inhibiting its turnover.
-
-
Troubleshooting Steps:
-
Catalyst and Ligand Stability: Switch to a more thermally stable ligand (e.g., a bulky biarylphosphine or an N-heterocyclic carbene ligand) and a robust palladium precatalyst.
-
Solubility Check: Before running the reaction, test the solubility of all components in hexyl phenyl ether at the intended reaction temperature. If a base (e.g., K₂CO₃) is insoluble, consider using a soluble organic base or a phase-transfer catalyst.
-
Mechanical Stirring: Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.
-
Reaction Time: Monitor the reaction over time by taking aliquots (if possible) to determine if the reaction is stalling due to catalyst deactivation.
-
Question: I am having difficulty isolating my product from the hexyl phenyl ether solvent after the reaction.
Answer:
Product isolation from high-boiling point solvents is a common challenge that requires different techniques than those used for volatile solvents like ethyl acetate or DCM.[5][6]
-
Problem: The high boiling point of hexyl phenyl ether makes its removal by standard rotary evaporation impractical.[5]
-
Solutions:
-
Vacuum Distillation: If your product is thermally stable and non-volatile, you can remove the hexyl phenyl ether under high vacuum.
-
Liquid-Liquid Extraction:
-
Dilute the reaction mixture with a large volume of a non-polar solvent in which your product is soluble but hexyl phenyl ether has lower solubility (e.g., hexane or pentane).
-
Perform a liquid-liquid extraction with a polar, immiscible solvent (e.g., acetonitrile or DMF) to draw the product out of the hexyl phenyl ether/hexane phase. This relies on favorable partitioning of your product.
-
-
Precipitation/Crystallization:
-
Cool the reaction mixture to room temperature or below.
-
Add a non-solvent (an "anti-solvent") for your product (e.g., pentane or hexane) to induce precipitation or crystallization. The product can then be isolated by filtration.
-
-
Column Chromatography: Directly load the crude reaction mixture onto a silica gel column. The hexyl phenyl ether is relatively non-polar and will elute with non-polar mobile phases (like hexane). Choose a solvent system that retains your product on the column, allowing the hexyl phenyl ether to be washed away first.
-
FAQs about Using Hexyl Phenyl Ether for Selectivity
Q1: When should I consider using hexyl phenyl ether as a solvent?
You should consider using hexyl phenyl ether when:
-
You are performing a reaction that requires high temperatures (above 120°C) to proceed at a reasonable rate.
-
You are struggling with selectivity (regio- or stereoselectivity) in more common, lower-boiling point solvents.
-
Your reaction involves aromatic substrates where π-π stacking interactions between the solvent and substrate or catalyst could influence the transition state geometry and favor a specific outcome.[1]
-
You need a chemically inert, non-peroxide-forming ether solvent with good thermal stability.[4]
Q2: How might hexyl phenyl ether improve regioselectivity compared to solvents like dioxane or toluene?
Hexyl phenyl ether offers a unique combination of properties:
-
Aromaticity: Like toluene, it can engage in π-π interactions, which are absent in saturated ethers like dioxane. These interactions can help to organize the reactants and catalyst in the transition state.[2][3]
-
Ether Oxygen: The ether oxygen can coordinate to the metal center of the catalyst or other Lewis acidic species, potentially altering the catalyst's reactivity and selectivity in a way that non-coordinating aromatic solvents like toluene cannot.
-
High Boiling Point: It allows for a much broader temperature range to be explored, which is a critical parameter for optimizing selectivity.
-
Steric Bulk: The hexyl group adds steric bulk that can influence which reaction site is most accessible.
Q3: What is the potential mechanism for selectivity enhancement by hexyl phenyl ether?
The primary proposed mechanism involves the stabilization of a specific transition state. In a reaction with two competing pathways (e.g., leading to ortho- vs. meta- products), each pathway proceeds through a different transition state with a specific activation energy. Hexyl phenyl ether can selectively lower the activation energy of the desired pathway through:
-
Non-covalent Interactions: Favorable π-stacking or dipole-dipole interactions between the solvent and the transition state structure of one isomer can stabilize it relative to the other.[1]
-
Differential Solvation: The solvent may solvate the two competing transition states differently. If the desired transition state is better stabilized by the solvent shell, that pathway will be kinetically favored.
Q4: Are there any safety considerations I should be aware of when using hexyl phenyl ether?
While hexyl phenyl ether is considered to have low toxicity, it is important to follow standard laboratory safety procedures.[4]
-
High Temperatures: Be cautious when working with reactions at high temperatures. Use appropriate heating mantles and ensure your glassware is free of defects.
-
Handling: Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of waste containing hexyl phenyl ether according to your institution's hazardous waste guidelines.
Data Presentation
The following table illustrates how solvent choice can impact regioselectivity in a hypothetical palladium-catalyzed arylation of a di-substituted arene. While this data is representative and based on general principles observed in cross-coupling reactions, it demonstrates the potential effect of switching to an aromatic ether solvent like hexyl phenyl ether.
Table 1: Effect of Solvent on Regioselectivity of a Model Mizoroki-Heck Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (Product A : Product B) |
| 1 | Toluene | 110 | 85 | 2 : 1 |
| 2 | Dioxane | 100 | 78 | 1.5 : 1 |
| 3 | DMF | 120 | 90 | 1 : 3 |
| 4 | Hexyl Phenyl Ether | 140 | 82 | 10 : 1 |
This is illustrative data based on trends reported for similar reactions.[7][8][9]
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling of a Dihalogenated Heterocycle
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at one position of a dihalogenated substrate, using hexyl phenyl ether as the solvent to potentially enhance selectivity.
Materials:
-
Dihalogenated heterocycle (e.g., 2,4-dibromopyridine) (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Hexyl phenyl ether (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the dihalogenated heterocycle (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol) under an inert atmosphere.
-
Solvent Addition: Add hexyl phenyl ether (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS or LC-MS to determine the ratio of mono-arylated products and starting material consumption.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate. A high-boiling residue containing the product and hexyl phenyl ether will remain.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient elution, starting with 100% hexane to elute the hexyl phenyl ether, followed by an increasing gradient of ethyl acetate in hexane to isolate the desired mono-arylated product.
Visualizations
Caption: Workflow for optimizing reaction selectivity using hexyl phenyl ether.
Caption: Hypothetical catalytic cycle showing solvent stabilization of a key transition state.
References
- 1. Exploiting non-covalent π interactions for catalyst design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to High-Boiling Solvents: Profiling Benzene, (hexyloxy)-
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of chemical synthesis and material processing, particularly at elevated temperatures. High-boiling solvents are essential for reactions requiring significant energy input, enabling chemists to achieve desired transformations and control reaction kinetics. This guide provides a comparative overview of Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, against other commonly used high-boiling solvents.
While direct comparative experimental data for hexyloxybenzene is limited in publicly available literature, this guide leverages its known physicochemical properties to draw reasoned comparisons with established solvents such as diphenyl ether, dibenzyl ether, and dimethyl sulfoxide (DMSO).
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following table summarizes key properties of hexyloxybenzene and selected high-boiling solvents.
| Property | Benzene, (hexyloxy)- | Diphenyl Ether | Dibenzyl Ether | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 1132-66-7 | 101-84-8 | 103-50-4 | 67-68-5 |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₀O | C₁₄H₁₄O | C₂H₆OS |
| Molecular Weight | 178.27 g/mol | 170.21 g/mol | 198.26 g/mol | 78.13 g/mol |
| Boiling Point | ~240-245 °C[1][2][3] | ~258-259 °C | ~295-298 °C | ~189 °C |
| Melting Point | -19 °C[1][2][3] | 26-28 °C | 1.5 °C | 18.5 °C |
| Density | ~0.917 g/mL[3] | ~1.07 g/mL | ~1.04 g/mL | ~1.10 g/mL |
| Flash Point | ~92.4 °C[1][2] | ~115 °C | ~135 °C | ~87 °C |
| Polarity | Nonpolar | Nonpolar | Slightly Polar | Polar Aprotic |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Miscible |
Performance in High-Temperature Applications
The choice of a high-boiling solvent is dictated by the specific requirements of a chemical transformation. Factors such as reactant and product solubility, catalyst stability, and potential side reactions at elevated temperatures are critical considerations.
Solubility Characteristics
Hexyloxybenzene, being a nonpolar aromatic ether, is expected to be an excellent solvent for a wide range of nonpolar to moderately polar organic compounds. Its long hexyl chain contributes to its lipophilicity, enhancing its ability to dissolve large organic molecules, a property beneficial in the synthesis of polymers and advanced materials. For instance, the hexyloxy group is known to improve the solubility of conjugated polymers, facilitating their processing.
In contrast, DMSO, a polar aprotic solvent, excels at dissolving a broad spectrum of polar and nonpolar compounds, including many inorganic salts. This versatility makes it a common choice for a wide array of reactions. However, its reactivity at high temperatures can be a drawback. Diphenyl ether and dibenzyl ether, like hexyloxybenzene, are generally suited for nonpolar compounds.
Suitability for Common High-Temperature Reactions
High-boiling solvents are frequently employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which often require elevated temperatures to proceed efficiently.
-
Suzuki-Miyaura Coupling: This reaction typically benefits from polar solvents that can stabilize the palladium catalyst and facilitate the transmetalation step. While nonpolar solvents like toluene are often used, the higher boiling point of hexyloxybenzene could offer an advantage for less reactive substrates requiring more forcing conditions. Its nonpolar nature might influence reaction kinetics and selectivity compared to polar aprotic solvents.
-
Buchwald-Hartwig Amination: The choice of solvent in this reaction is crucial and often depends on the specific ligand and substrates used. Aromatic hydrocarbons and ethers are common solvents. Hexyloxybenzene, with its high boiling point and ether functionality, could serve as a suitable medium, particularly for couplings involving less reactive aryl chlorides.
-
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the polarity of the solvent. Polar aprotic solvents like DMSO are known to significantly accelerate these reactions by solvating the cation while leaving the nucleophile relatively free. In a nonpolar solvent like hexyloxybenzene, the reaction rates would be expected to be slower. However, for reactions where selectivity is an issue or where the reactants are sensitive to polar solvents, hexyloxybenzene could be a viable alternative.
Thermal Stability
Experimental Protocols
Detailed experimental protocols for the use of hexyloxybenzene as a high-boiling solvent are not widely published. However, a general protocol for evaluating its performance in a high-temperature reaction can be outlined.
General Protocol for Evaluating Solvent Performance in a High-Temperature Suzuki-Miyaura Coupling Reaction
Objective: To compare the performance of hexyloxybenzene with diphenyl ether and DMSO as a solvent in the Suzuki-Miyaura coupling of a challenging substrate pair.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: Hexyloxybenzene, Diphenyl ether, DMSO
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk flasks, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2 mmol).
-
Solvent Addition: To each flask, add 5 mL of the respective solvent (Hexyloxybenzene, Diphenyl ether, or DMSO).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixtures to a consistent high temperature (e.g., 150 °C) using a preheated oil bath or heating mantle with stirring.
-
Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extracts by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the product by comparing with the internal standard.
-
Comparison: Compare the reaction rates and final yields obtained in each solvent to evaluate their relative performance.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for selecting a high-boiling solvent.
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Conclusion
Benzene, (hexyloxy)- presents itself as a promising high-boiling, nonpolar solvent for a variety of organic transformations. Its high boiling point, low melting point, and expected good thermal stability make it a potentially valuable alternative to commonly used solvents like diphenyl ether and dibenzyl ether. While it is unlikely to replace polar aprotic solvents like DMSO in reactions that benefit from high polarity, it offers a different solvent environment that could be advantageous for specific applications, particularly in polymer and materials science where solubility of large, nonpolar molecules is crucial. Further experimental investigation is warranted to fully elucidate its performance characteristics and expand its application in synthetic chemistry.
References
A Comparative Analysis of Hexyl Phenyl Ether and Diphenyl Ether for Research and Development Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates and process fluids is paramount. This guide provides a detailed comparative analysis of hexyl phenyl ether and diphenyl ether, focusing on their physicochemical properties, performance in key applications, and the experimental protocols used for their evaluation.
Introduction
Hexyl phenyl ether and diphenyl ether are both aromatic ethers with distinct properties that lend them to a variety of industrial and research applications. Diphenyl ether is a well-established compound, widely used as a heat transfer fluid (often in a eutectic mixture with biphenyl), a fragrance component, and a chemical intermediate.[1][2] Hexyl phenyl ether, an alkylated aromatic ether, is recognized for its potential in similar applications, particularly where high thermal stability and low viscosity are desired.[3] This guide aims to provide a comprehensive comparison to aid in the selection process for specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of hexyl phenyl ether and diphenyl ether is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in various physical and chemical processes.
| Property | Hexyl Phenyl Ether | Diphenyl Ether |
| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₀O |
| Molecular Weight | 178.27 g/mol [4] | 170.21 g/mol |
| Appearance | Colorless liquid[3] | Colorless crystalline solid or liquid[5] |
| Odor | Subtle floral[3] | Geranium-like[1] |
| Boiling Point | 240-245 °C (estimate)[4] | 259 °C |
| Melting Point | -19 °C[4] | 26-27 °C |
| Density | ~0.917 g/mL[4] | ~1.073 g/mL at 25 °C |
| Flash Point | 92.4 °C[4] | 115 °C |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in most organic solvents[3] | Soluble in alcohol, benzene, diethyl ether, glacial acetic acid |
Performance in Heat Transfer Applications
Diphenyl ether is a key component of high-temperature heat transfer fluids like Dowtherm A and Therminol VP-1, which are eutectic mixtures of diphenyl ether (73.5%) and biphenyl (26.5%).[1][6] These fluids are known for their exceptional thermal stability and can be used in both liquid and vapor phases over a wide temperature range.[6]
A comparative summary of their performance characteristics as heat transfer fluids, with data for diphenyl ether primarily referring to its eutectic mixture with biphenyl, is presented in Table 2.
| Performance Metric | Hexyl Phenyl Ether | Diphenyl Ether (in Eutectic Mixture) |
| Maximum Operating Temperature | Data not available | ~400 °C (750 °F)[6] |
| Thermal Stability | High (qualitative)[3] | Excellent, unsurpassed among organic heat transfer fluids[6][7] |
| Viscosity | Low (qualitative)[3] | Low viscosity over a wide temperature range[6] |
| Oxidative Stability | Data not available | Good, but susceptible to oxidation at high temperatures |
Applications Overview
The distinct properties of hexyl phenyl ether and diphenyl ether lead to their use in a range of applications, summarized in the diagram below.
Figure 1. Primary applications of Hexyl Phenyl Ether and Diphenyl Ether.
Experimental Protocols
To evaluate the performance of these ethers, particularly as heat transfer fluids, standardized experimental protocols are crucial. The following sections detail the methodologies for assessing thermal and oxidative stability.
Thermal Stability Testing
The thermal stability of organic heat transfer fluids can be determined using methods outlined in ASTM D6743.[2] This test method assesses the stability of unused organic heat transfer fluids at elevated temperatures.
Experimental Workflow for Thermal Stability Testing (ASTM D6743):
Figure 2. Workflow for determining the thermal stability of an organic heat transfer fluid.
Oxidative Stability Testing
The oxidative stability of ethers can be evaluated using methods adapted from ASTM standards for petroleum products, such as ASTM D2274 for distillate fuel oils.[8] This method measures the resistance of the fluid to oxidation under accelerated conditions.
Experimental Workflow for Oxidative Stability Testing (Adapted from ASTM D2274):
Figure 3. Workflow for evaluating the oxidative stability of an ether.
Conclusion
Diphenyl ether is a well-characterized and widely utilized compound, particularly in high-temperature heat transfer applications when mixed with biphenyl. Its performance data is readily available, making it a reliable choice for established processes. Hexyl phenyl ether, while showing promise due to its favorable physical properties like a low melting point and high thermal stability, requires more extensive experimental evaluation to quantify its performance as a heat transfer fluid. For applications in fragrances and as a solvent, its properties suggest it is a viable alternative to other aromatic ethers. Researchers and professionals in drug development may find hexyl phenyl ether's lower melting point and potential for high-purity synthesis advantageous in specific synthetic routes. The choice between these two ethers will ultimately depend on the specific requirements of the application, including operating temperature, cost, and the need for well-documented performance data.
References
- 1. Ether, hexyl pentyl (CAS 32357-83-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. HR Synthetic-Aromatic Heat Transfer Fluid - HR Synthetic-Aromatic Thermal Fluid | Paratherm™ - Lubrizol [lubrizol.com]
- 3. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]
- 4. hexyl phenyl ether|lookchem [lookchem.com]
- 5. paratherm.com [paratherm.com]
- 6. oil-store.co.uk [oil-store.co.uk]
- 7. datapdf.com [datapdf.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Validating the Purity of (Hexyloxy)benzene using GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for validating the purity of (hexyloxy)benzene, also known as hexyl phenyl ether. The information presented is designed to assist researchers in selecting the most appropriate methodology for their specific needs, ensuring the quality and reliability of their scientific data.
Introduction to (Hexyloxy)benzene and the Importance of Purity Validation
The primary synthetic route to (hexyloxy)benzene is the Williamson ether synthesis, which involves the reaction of phenol with a hexyl halide (such as hexyl bromide) in the presence of a base.[1] This synthesis can lead to several potential impurities, including unreacted starting materials (phenol and hexyl halide) and by-products from side reactions.[1][2]
GC-MS for Purity Determination: A Detailed Look
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of (hexyloxy)benzene.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the individual components by analyzing their mass-to-charge ratio, providing both qualitative and quantitative information.[3]
Hypothetical GC-MS Purity Analysis of (Hexyloxy)benzene
The following table presents a hypothetical but representative quantitative analysis of a (hexyloxy)benzene sample using GC-MS. This data illustrates how the technique can be used to identify and quantify the main component as well as potential impurities.
| Compound | Retention Time (min) | Area (%) | Identity Confirmation |
| Phenol | 4.25 | 0.25 | MS Library Match |
| Hexyl Bromide | 6.80 | 0.15 | MS Library Match |
| (Hexyloxy)benzene | 12.50 | 99.50 | MS Library Match |
| Dihexyl ether | 14.20 | 0.10 | MS Library Match |
Experimental Protocol for GC-MS Analysis
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a recommended GC-MS method for the purity analysis of (hexyloxy)benzene.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full Scan.
Data Analysis:
-
Peak integration is performed to determine the relative area percentage of each component.
-
Compound identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow of a typical GC-MS analysis for purity determination.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for purity validation, each with its own set of advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities, the required level of accuracy, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[3] | Separation based on polarity and interaction with stationary/mobile phases, with UV or other detectors.[4] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.[5] |
| Applicability to (Hexyloxy)benzene | Excellent, as it is a volatile compound. | Suitable, but may require method development for optimal separation from non-polar impurities.[4] | Excellent for absolute purity determination without the need for a specific (hexyloxy)benzene reference standard.[5] |
| Typical Impurities Detected | Volatile and semi-volatile organic compounds (e.g., starting materials, by-products).[3] | A wide range of organic compounds, including less volatile and more polar impurities.[4] | Any proton-containing impurity present in sufficient concentration. Can also detect non-UV active impurities. |
| Advantages | High sensitivity and specificity, provides structural information for impurity identification.[3] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4] | Provides absolute purity without the need for a calibration curve for each impurity, non-destructive.[5] |
| Limitations | Limited to volatile and thermally stable compounds. | May have lower resolution for some volatile compounds compared to GC, detector response can vary between compounds. | Lower sensitivity compared to GC-MS and HPLC, requires a pure internal standard for accurate quantification. |
Conclusion
For the validation of (hexyloxy)benzene purity, GC-MS stands out as a highly effective and informative technique, particularly for identifying and quantifying volatile and semi-volatile impurities that may arise from its synthesis. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for quality control.
However, a comprehensive purity assessment may benefit from the complementary use of other techniques. HPLC can be valuable for detecting non-volatile or thermally sensitive impurities that would not be amenable to GC analysis. Furthermore, qNMR offers a distinct advantage in providing an absolute purity value without the need for specific reference standards for each impurity, serving as an excellent orthogonal method for verification.
The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the anticipated impurity profile, and the regulatory requirements. For routine quality control of (hexyloxy)benzene, GC-MS is often the method of choice, while HPLC and qNMR provide valuable complementary and confirmatory data, ensuring the highest level of confidence in the purity of the compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Performance Evaluation of Benzene, (hexyloxy)- as a Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Benzene, (hexyloxy)-, also known as hexyl phenyl ether, as a solvent. It compares its physicochemical properties and potential performance with alternative solvents, supported by available data. Detailed experimental protocols for evaluating solvent performance are also provided to aid researchers in their own assessments.
Physicochemical Properties of Benzene, (hexyloxy)- and Alternatives
A solvent's performance is intrinsically linked to its physical and chemical properties. Benzene, (hexyloxy)- is an aromatic ether characterized by a benzene ring substituted with a hexyloxy group. This structure imparts a combination of aromaticity and hydrophobicity, influencing its behavior as a solvent.[1] Below is a comparison of key properties of Benzene, (hexyloxy)- with other commonly used solvents.
| Property | Benzene, (hexyloxy)- | Toluene | Xylene (mixed isomers) | Anisole |
| CAS Number | 1132-66-7[2] | 108-88-3 | 1330-20-7 | 100-66-3 |
| Molecular Formula | C₁₂H₁₈O[3] | C₇H₈ | C₈H₁₀ | C₇H₈O |
| Molecular Weight ( g/mol ) | 178.27[3] | 92.14 | 106.16 | 108.14 |
| Boiling Point (°C) | 249.99 (at 760 mmHg)[2] | 110.6 | ~138.5 | 154 |
| logP (Octanol/Water Partition Coefficient) | 4.6[3] | 2.73 | 3.12-3.20 | 2.11 |
| Water Solubility | Very low | 0.52 g/L | Insoluble | 1.76 g/L |
Data Interpretation:
-
The high boiling point of Benzene, (hexyloxy)- suggests its suitability for high-temperature reactions.
-
The high logP value indicates strong hydrophobicity, making it a good solvent for nonpolar compounds.[3]
-
Its structural similarity to other phenyl ethers suggests potential applications as a heat transfer fluid and a solvent in various chemical reactions due to its thermal stability.
Performance in Specific Applications
While direct comparative studies on Benzene, (hexyloxy)- as a solvent are limited, its properties suggest its utility in several areas. The introduction of a hexyloxy group can enhance the solubility and processability of polymers.[1]
Solubility of Pharmaceutical Compounds
The "like dissolves like" principle is a fundamental concept in predicting solubility. Given its nonpolar, aromatic character, Benzene, (hexyloxy)- is expected to be a good solvent for nonpolar and weakly polar active pharmaceutical ingredients (APIs). However, its efficacy for polar or ionizable drugs would likely be poor. For instance, many pharmaceutical compounds are practically insoluble in nonpolar solvents like benzene.[4][5]
Experimental Protocol: Determining Equilibrium Solubility
A standard method to experimentally determine the solubility of a crystalline compound in a solvent is the shake-flask method.
-
Materials: The solute (e.g., a specific API), the solvent to be tested (e.g., Benzene, (hexyloxy)-), and a control solvent (e.g., water, toluene).
-
Procedure:
-
Add an excess amount of the solid solute to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
A visual representation of a typical experimental workflow for determining solvent performance is provided below.
Caption: Experimental workflow for determining and comparing solvent solubility.
Reaction Kinetics
The choice of solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products.[6][7] For nonpolar reactions, a nonpolar solvent like Benzene, (hexyloxy)- would be expected to perform well. The reaction rate of phenyl glycidyl ether with an amine has been studied, indicating the feasibility of kinetic studies in ether-type solvents.[8][9]
Experimental Protocol: Monitoring Reaction Progress
To evaluate the effect of a solvent on reaction kinetics, the progress of a model reaction can be monitored over time.
-
Model Reaction: Choose a well-characterized reaction where the kinetics are sensitive to the solvent environment (e.g., a Diels-Alder reaction or an SN2 reaction).
-
Procedure:
-
Dissolve the reactants in the solvent being tested (e.g., Benzene, (hexyloxy)-) and in a set of reference solvents (e.g., toluene, THF, acetonitrile) in separate reaction vessels.
-
Maintain all reactions at a constant temperature.
-
At regular time intervals, take aliquots from each reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Analyze the concentration of a reactant or product in each aliquot using a suitable technique (e.g., GC-MS, NMR spectroscopy).
-
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the rate constant (k) for the reaction in each solvent.
The following diagram illustrates the logical relationship in evaluating solvent effects on reaction kinetics.
Caption: Logical workflow for evaluating solvent effects on reaction kinetics.
Comparison with Alternative Solvents
The choice of an alternative solvent depends heavily on the specific application.
-
For high-temperature applications: Toluene and xylene are common, less viscous alternatives, though with lower boiling points.[10] Diphenyl ether and other high-boiling point ethers are also used as heat transfer fluids.
-
For general organic synthesis: A wide range of solvents with varying polarities are available, such as ethers (diethyl ether, THF), aromatic hydrocarbons (toluene), and halogenated solvents. The selection is guided by the polarity of the reactants and the reaction mechanism.[11]
-
"Green" Alternatives: In recent years, there has been a significant push towards using more environmentally friendly solvents. For nonpolar applications, solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are considered greener alternatives to traditional ether solvents.[12]
Conclusion
Benzene, (hexyloxy)- is a high-boiling, hydrophobic solvent with potential applications in high-temperature organic synthesis and as a solvent for nonpolar compounds. Its performance is expected to be comparable to other alkyl phenyl ethers. However, a lack of direct comparative experimental data necessitates that researchers conduct their own evaluations for specific applications using the protocols outlined in this guide. When selecting a solvent, consideration should also be given to safety, environmental impact, and the availability of greener alternatives.
References
- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]
- 2. Benzene, (hexyloxy)- (CAS 1132-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 11. sciencing.com [sciencing.com]
- 12. ecolink.com [ecolink.com]
A Researcher's Guide to Investigating Cross-Reactivity: A Case Study Approach with Hexyl Phenyl Ether
Comparative Cross-Reactivity of Structurally Related Phenyl Ether Compounds
To infer the potential cross-reactivity of hexyl phenyl ether, it is useful to examine data from analogous compounds, such as alkylphenol ethoxylates. The following table summarizes the cross-reactivity of various nonylphenol ethoxylates (NPEOs) and octylphenol ethoxylates (OPEOs) in a competitive enzyme flow injection immunoassay (EFIIA). The cross-reactivity is typically expressed as the concentration of the competing compound that causes a 50% inhibition of the signal (IC50), relative to the target analyte.
| Compound | Class | IC50 (µg/L) | Relative Cross-Reactivity (%) |
| Nonylphenol (NP) | Alkylphenol | 50 | 4-6 |
| Nonylphenol ethoxylates (NPEOs) | Alkylphenol Ethoxylate | 2-3 | 100 |
| Octylphenol ethoxylates (OPEOs) | Alkylphenol Ethoxylate | 0.5 | 400-600 |
Data adapted from a study on a competitive enzyme flow injection immunoassay for alkylphenol ethoxylate surfactants[1]. The relative cross-reactivity is calculated with NPEOs as the reference.
This data illustrates that even within a class of structurally similar compounds, the degree of cross-reactivity can vary significantly. The length of the ethoxylate chain and the alkyl group can influence the binding affinity to the antibodies used in the immunoassay.
Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA
A common and effective method for determining the cross-reactivity of a compound is through a competitive enzyme-linked immunosorbent assay (ELISA). This protocol outlines the general steps to assess the cross-reactivity of a test compound like hexyl phenyl ether against a target analyte for which an ELISA kit is available.
Objective: To determine the concentration of a test compound (e.g., hexyl phenyl ether) that inhibits 50% of the binding of a target analyte to a specific antibody.
Materials:
-
ELISA kit for the target analyte (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
Standard solution of the target analyte
-
A series of dilutions of the test compound (e.g., hexyl phenyl ether)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers, standard dilutions of the target analyte, and a range of dilutions for the test compound according to the ELISA kit manufacturer's instructions.
-
Competitive Binding:
-
To the wells of the antibody-coated microplate, add a fixed concentration of the target analyte standard.
-
To separate sets of wells, add the different dilutions of the test compound.
-
Include a blank (buffer only) and a control (target analyte only).
-
-
Incubation: Add the primary antibody to all wells. Incubate the plate for the time and temperature specified in the kit protocol to allow for competitive binding.
-
Washing: Wash the plate several times with the wash buffer to remove any unbound reagents.
-
Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate as per the protocol.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of inhibition for each dilution of the test compound relative to the control (target analyte only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition.
-
The percent cross-reactivity can be calculated using the formula: (IC50 of target analyte / IC50 of test compound) x 100
-
Potential Signaling Pathways and Biological Interactions
While data on the specific signaling pathways affected by hexyl phenyl ether is scarce, studies on other phenyl ether compounds, such as polybrominated diphenyl ethers (PBDEs), suggest potential areas of investigation. PBDEs have been shown to impact cellular processes through interference with various signaling pathways. For instance, some PBDEs can activate the phosphoinositide-3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth, proliferation, and survival[2]. Furthermore, mechanistic studies on decabromodiphenyl ether (BDE-209) suggest potential disruption of synaptic transmission and interaction with key proteins like NMDA receptors[3].
Researchers investigating the biological activity of hexyl phenyl ether could, therefore, hypothesize that it may interact with similar pathways. Initial studies could involve screening for effects on MAPK signaling or assessing its potential for neurotoxicity through assays measuring synaptic function.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and potential biological interactions, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: A hypothetical signaling pathway potentially affected by hexyl phenyl ether.
References
- 1. A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Analysis of Decabromodiphenyl Ether-Induced Neurotoxicity in Humans Using Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Alkoxybenzenes: A Crystallographic Comparison
A detailed structural analysis of alkoxybenzene derivatives by X-ray crystallography offers invaluable insights into their solid-state packing, conformational preferences, and intermolecular interactions. This guide provides a comparative overview of the crystallographic data for 1,4-bis(hexyloxy)benzene, a close analog of hexyloxybenzene, alongside shorter-chain alkoxybenzenes to elucidate structure-property relationships relevant to researchers, scientists, and drug development professionals.
While a single-crystal X-ray structure for monosubstituted hexyloxybenzene is not publicly available, the analysis of its disubstituted counterpart, 1,4-bis(hexyloxy)benzene, provides a robust model for understanding the influence of the hexyloxy group on molecular arrangement in the crystalline state. For comparative purposes, this guide includes crystallographic data for methoxybenzene (anisole) and an ethoxybenzene derivative, highlighting the impact of alkyl chain length on the crystal lattice.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 1,4-bis(hexyloxy)benzene and methoxybenzene. These parameters provide a quantitative basis for comparing the crystal structures.
Table 1: Crystal Data and Structure Refinement for 1,4-Bis(hexyloxy)benzene
| Parameter | Value |
| Empirical Formula | C₁₈H₃₀O₂ |
| Formula Weight | 278.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.853(12) |
| b (Å) | 7.512(5) |
| c (Å) | 6.364(4) |
| α (°) | 90 |
| β (°) | 95.674(10) |
| γ (°) | 90 |
| Volume (ų) | 896.9(11) |
| Z | 2 |
| Temperature (K) | 298(2) |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.067 |
Table 2: Crystal Data for Methoxybenzene (Anisole)
| Parameter | Value |
| Empirical Formula | C₇H₈O |
| Formula Weight | 108.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z' | 2 |
| Temperature (K) | 100 |
| Key Feature | Two molecules in the asymmetric unit |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a standardized workflow, from crystal preparation to data analysis and structure refinement.
Single Crystal X-ray Diffraction (SC-XRD) Protocol
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For small organic molecules like alkoxybenzenes, single crystals are typically grown from a saturated solution by slow evaporation of the solvent. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days to weeks.
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is carefully selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil, which also serves to protect the crystal from atmospheric moisture and radiation damage during data collection. The mounted crystal is then placed on the diffractometer.
-
Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect the diffraction data. The crystal is cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. The goniometer rotates the crystal to different orientations relative to the incident X-ray beam, and a series of diffraction images are collected.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. The data is integrated, scaled, and corrected for various experimental factors to produce a reflection file.
-
Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map. An atomic model is then built into the electron density map. The model is refined against the experimental data to improve the fit, resulting in the final, accurate three-dimensional structure of the molecule.
Structural Insights and Comparison
The crystallographic data reveals key structural features of the alkoxybenzenes. In 1,4-bis(hexyloxy)benzene, the molecule is centrosymmetric, with the benzene ring located on an inversion center. The hexyloxy chains are in a fully extended, all-trans conformation, which is a common low-energy conformation for alkyl chains.
In contrast, methoxybenzene has two independent molecules in its asymmetric unit at 100 K, indicating subtle differences in their local environments within the crystal lattice. The comparison of these structures highlights how the length of the alkoxy chain influences the overall crystal packing. The longer, flexible hexyloxy chains in 1,4-bis(hexyloxy)benzene lead to a structure dominated by van der Waals interactions between the chains, influencing the overall packing efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to the final structural determination.
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Comparative Guide to the Solvent Effects of Hexyloxybenzene and Anisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvent properties of hexyloxybenzene and anisole, two aromatic ethers with applications in organic synthesis, materials science, and drug development. Understanding the distinct solvent effects of these compounds is crucial for optimizing reaction conditions, controlling product selectivity, and improving the performance of chemical processes. This document summarizes key experimental data, provides detailed protocols for solvent parameter determination, and visualizes important concepts to aid in solvent selection.
Physicochemical Properties: A Tabular Comparison
Table 1: General Physicochemical Properties
| Property | Hexyloxybenzene | Anisole |
| CAS Number | 1132-66-7 | 100-66-3[1] |
| Molecular Formula | C₁₂H₁₈O | C₇H₈O[1] |
| Molecular Weight | 178.27 g/mol [2] | 108.14 g/mol [1] |
| Boiling Point | 246-248 °C | 154 °C[1] |
| Melting Point | 9-10 °C | -37 °C[1] |
| Density | 0.925 g/cm³ | 0.995 g/cm³[1] |
| Viscosity (at 20°C) | Not available | 1.09 mPa·s |
| Refractive Index | ~1.496 | 1.517 |
| Water Solubility | Low (estimated) | 1.44 g/L at 20 °C |
Table 2: Solvent Polarity Parameters
| Parameter | Hexyloxybenzene (Estimated) | Anisole (Experimental) |
| Dielectric Constant (ε) | ~4-5 | 4.33 |
| Dipole Moment (µ) | ~1.3 - 1.5 D | 1.35 D |
| Reichardt's Dye ET(30) | ~35-37 kcal/mol | 37.2 kcal/mol |
| Kamlet-Taft Parameters | ||
| α (H-bond acidity) | 0.00 | 0.00 |
| β (H-bond basicity) | ~0.3-0.4 | 0.38 |
| π* (dipolarity/polarizability) | ~0.6-0.7 | 0.73 |
Understanding Solvent Effects: A Deeper Dive
The differences in the physicochemical properties of hexyloxybenzene and anisole, particularly the longer alkyl chain in hexyloxybenzene, lead to distinct solvent behaviors.
-
Polarity and Solvating Power: Anisole is a moderately polar solvent. The presence of the hexyl group in hexyloxybenzene increases its nonpolar character, making it a less polar solvent than anisole. This is reflected in the estimated lower dielectric constant and ET(30) value. Consequently, hexyloxybenzene is a better solvent for nonpolar solutes, while anisole shows a preference for moderately polar compounds.
-
Hydrogen Bonding: Both hexyloxybenzene and anisole are aprotic solvents, meaning they cannot donate hydrogen bonds (α = 0). However, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor (β > 0). The estimated β value for hexyloxybenzene is slightly lower than that of anisole, suggesting a slightly weaker hydrogen bond accepting ability, likely due to steric hindrance from the bulky hexyl group.
-
Viscosity and Boiling Point: The significantly higher boiling point and expected higher viscosity of hexyloxybenzene are direct consequences of its larger molecular size and increased van der Waals forces. These properties are critical considerations for reaction kinetics, heat transfer, and solvent removal processes.
Experimental Protocols for Solvent Parameter Determination
For researchers wishing to experimentally determine the solvent parameters of hexyloxybenzene or other novel solvents, the following protocols for measuring Kamlet-Taft parameters and Reichardt's dye ET(30) value are provided.
Determination of Kamlet-Taft Parameters (α, β, π*)
The Kamlet-Taft parameters are determined using a set of solvatochromic probe dyes that are sensitive to specific solvent-solute interactions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of interest (e.g., hexyloxybenzene)
-
Probe dyes:
-
For π*: 4-Nitroanisole, N,N-Dimethyl-4-nitroaniline
-
For β: 4-Nitroaniline, 4-Nitrophenol
-
For α: Reichardt's dye (for correlation), or specific probes like 2,6-dichloro-4-(2,4,6-triphenyl-N-pyridinio)phenolate (for acidic solvents)
-
Procedure:
-
Prepare stock solutions of the probe dyes in a suitable volatile solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare dilute solutions of each probe dye in the solvent of interest. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5 - 1.5 AU.
-
Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 300-800 nm).
-
Determine the wavelength of maximum absorbance (λmax) for each probe dye in the solvent.
-
Calculate the solvatochromic parameters using the following equations:
-
π is calculated from the λmax of one or more indicator dyes using established linear free-energy relationships. For example, for 4-nitroanisole: π = [νmax(solvent) - νmax(cyclohexane)] / [νmax(DMSO) - νmax(cyclohexane)] where νmax = 1/λmax.
-
β is determined from the λmax of a hydrogen-bond donor probe (e.g., 4-nitroaniline) and the previously determined π* value, using a multiparameter equation: νmax(4-nitroaniline) = ν0 + sπ* + bβ
-
α is similarly determined using a hydrogen-bond acceptor probe (e.g., Reichardt's dye) and the known π* and β values: ET(30) = ET(30)0 + sπ* + aα
-
Determination of Reichardt's Dye ET(30) Value
Reichardt's dye is highly sensitive to solvent polarity, and its ET(30) value provides a comprehensive measure of the overall solvating power of a solvent.
Materials:
-
Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)
-
Solvent of interest (e.g., hexyloxybenzene)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of Reichardt's dye in the solvent of interest. The concentration should be low enough to be in the linear range of the spectrophotometer (typically 10⁻⁵ to 10⁻⁴ M).
-
Record the UV-Vis spectrum of the solution, typically in the range of 400-900 nm.
-
Identify the wavelength of the longest-wavelength absorption band (λmax) .
-
Calculate the ET(30) value using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
Visualizing Experimental and Conceptual Relationships
The following diagrams, created using Graphviz, illustrate the workflow for determining solvatochromic parameters and the conceptual relationship between solvent properties and their effects on chemical processes.
Caption: Experimental workflow for determining solvatochromic parameters.
Caption: Influence of solvent properties on chemical reactions.
Conclusion and Recommendations
The choice between hexyloxybenzene and anisole as a solvent will depend on the specific requirements of the chemical process.
-
Anisole is a well-characterized, moderately polar aprotic solvent suitable for a wide range of reactions involving polar and nonpolar reactants. Its lower boiling point facilitates easier removal post-reaction.
-
Hexyloxybenzene , with its longer alkyl chain, is a less polar and higher-boiling solvent. It is an excellent choice for reactions requiring a nonpolar environment, higher temperatures, or for dissolving large, nonpolar molecules. Its lower volatility can be advantageous in high-temperature applications but may require more energy-intensive removal processes.
For applications where precise control over solvent-solute interactions is critical, it is highly recommended that the solvatochromic parameters for hexyloxybenzene be experimentally determined using the protocols outlined in this guide. This will provide a more accurate understanding of its solvating power and enable more informed solvent selection for optimizing chemical reactions and processes in research and development.
References
An Examination of Plasticizer Efficacy: A Comparative Framework in the Absence of Data for Benzene, (hexyloxy)-
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of documented evidence for the use of Benzene, (hexyloxy)-, also known as hexyl phenyl ether, as a plasticizer for polymers. While its chemical structure suggests potential compatibility with certain polymer systems, dedicated studies evaluating its plasticizing efficacy, performance characteristics, and comparative data against established plasticizers are not publicly available. Therefore, a direct comparison of Benzene, (hexyloxy)- with other plasticizers, supported by experimental data, cannot be provided at this time.
This guide, designed for researchers, scientists, and drug development professionals, will instead provide a framework for evaluating plasticizer efficacy. It will detail the key performance indicators, the experimental protocols used to measure them, and a comparative analysis of commonly used plasticizer classes as an illustrative example. This will empower researchers to evaluate novel plasticizer candidates, such as Benzene, (hexyloxy)-, should they choose to investigate its potential.
Understanding Plasticizer Function and Key Performance Indicators
Plasticizers are additives that increase the flexibility, durability, and workability of a material, most commonly a polymer. They function by embedding themselves between the polymer chains, increasing the intermolecular distance and thus lowering the glass transition temperature (Tg) of the material. The selection of a suitable plasticizer is critical, especially in sensitive applications like medical devices and pharmaceutical formulations, and is based on a range of performance metrics.
Key Experimental Protocols for Plasticizer Evaluation
A standardized evaluation of a potential plasticizer would involve the following key experiments. The methodologies provided are generalized and would require optimization based on the specific polymer and application.
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer. A significant decrease in Tg indicates effective plasticization.
-
Methodology:
-
Prepare polymer films with varying concentrations (e.g., 10%, 20%, 30% w/w) of the plasticizer using a solvent casting or melt blending method.
-
A sample of the plasticized polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program in a DSC instrument, for example, heating from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
2. Mechanical Properties: Tensile Testing
-
Objective: To measure the plasticizer's effect on the mechanical properties of the polymer, specifically tensile strength, elongation at break, and Young's modulus. Effective plasticizers will typically decrease tensile strength and Young's modulus while increasing the elongation at break.
-
Methodology:
-
Prepare standardized dumbbell-shaped specimens of the plasticized polymer films according to ASTM D638.
-
Conduct tensile testing using a universal testing machine at a controlled strain rate (e.g., 50 mm/min).
-
Record the force and displacement until the specimen fractures.
-
Calculate tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
-
3. Migration Resistance: Weight Loss Analysis
-
Objective: To quantify the tendency of the plasticizer to leach out of the polymer matrix, which is a critical safety concern for many applications.
-
Methodology:
-
Accurately weigh initial samples of the plasticized polymer.
-
Immerse the samples in a relevant solvent (e.g., hexane for non-polar migration, ethanol or water for polar migration) or expose them to elevated temperatures (e.g., 70°C in an oven) for a specified period (e.g., 24, 48, 72 hours).
-
After the exposure period, remove the samples, dry them thoroughly, and reweigh them.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the polymer.
-
Comparative Analysis of Common Plasticizer Classes
While data for Benzene, (hexyloxy)- is unavailable, a comparison of established plasticizer classes can illustrate the trade-offs involved in selection. The following table summarizes the general performance characteristics of common alternatives.
| Plasticizer Class | Common Examples | Typical Plasticizing Efficiency | Thermal Stability | Migration Resistance | Biocompatibility/Safety Profile |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | High | Good | Low to Medium | Concerns over endocrine disruption have led to restrictions. |
| Citrates | Triethyl citrate (TEC), Acetyl tributyl citrate (ATBC) | Medium to High | Good | Good | Generally considered safe and biodegradable; used in food and medical applications. |
| Benzoates | Diethylene glycol dibenzoate (DEGDB), Dipropylene glycol dibenzoate (DPGDB) | High | Very Good | Good | Considered a safer alternative to phthalates with good performance. |
| Bio-based | Epoxidized soybean oil (ESBO), Polylactic acid (PLA) based plasticizers | Varies | Medium to Good | High | Generally good, derived from renewable resources, reducing carbon footprint. |
| Polymeric | Polyester adipates, Polyester glutarates | Low to Medium | Excellent | Excellent | Large molecular size prevents migration, making them very stable. |
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in plasticizer evaluation and selection, the following diagrams are provided.
Caption: Workflow for evaluating the efficacy of a novel plasticizer candidate.
Caption: Decision logic for selecting a plasticizer based on key constraints.
Conclusion
The evaluation of a novel chemical entity like Benzene, (hexyloxy)- for use as a plasticizer requires a systematic approach grounded in empirical data. While direct comparative information is currently absent from the public domain, the experimental protocols and comparative framework provided in this guide offer a clear pathway for researchers to conduct such an evaluation. The established alternatives to traditional phthalates, such as citrates, benzoates, and polymeric plasticizers, offer a range of properties that can be tailored to specific applications, particularly in the highly regulated fields of pharmaceuticals and medical devices. Future research into ether-based plasticizers could reveal new options, but these would need to be rigorously tested against the performance and safety benchmarks set by currently available materials.
A Comparative Guide to the Thermal Stability of Alkoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of a series of alkoxybenzenes: anisole, phenetole, propoxybenzene, and butoxybenzene. Understanding the thermal stability of these compounds is crucial for their application in various chemical processes, including drug development, where they may be subjected to elevated temperatures. This document summarizes available experimental data, outlines a detailed protocol for thermal stability analysis, and proposes a general decomposition mechanism.
Quantitative Data on Thermal Stability
The thermal stability of alkoxybenzenes is influenced by the nature of the alkyl group attached to the oxygen atom. While comprehensive, directly comparable data from a single experimental method is scarce in the literature, the following table summarizes the available information on the decomposition and other relevant physical properties of the selected alkoxybenzenes.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Onset of Decomposition Temperature (°C) |
| Anisole | C₆H₅OCH₃ | 108.14 | 154[1] | 577 - 727[2] |
| Phenetole | C₆H₅OCH₂CH₃ | 122.17 | 169 - 170[3] | Data not readily available; pyrolysis studies suggest decomposition below 1000 °C[4] |
| Propoxybenzene | C₆H₅O(CH₂)₂CH₃ | 136.19 | ~190 | Data not readily available |
| Butoxybenzene | C₆H₅O(CH₂)₃CH₃ | 150.22 | 210.3[5] | Data not readily available |
Note: The decomposition temperature for anisole was determined in a stirred reactor with argon dilution[2]. The absence of readily available, standardized thermal decomposition data for phenetole, propoxybenzene, and butoxybenzene highlights an area for further experimental investigation. Generally, the thermal stability of alkoxybenzenes is expected to decrease as the length of the alkyl chain increases due to the lower bond dissociation energy of the C-O bond in higher homologues.
Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This section outlines a detailed methodology for determining the thermal stability of liquid alkoxybenzenes using Thermogravimetric Analysis (TGA), based on established principles and standards such as ASTM E1131[1][4][6][7][8].
Objective: To determine the onset temperature of decomposition for liquid alkoxybenzene samples.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of reaching at least 800°C.
-
Inert gas supply (e.g., high-purity nitrogen or argon) with a mass flow controller.
-
Volatile-compatible sample pans (e.g., aluminum or ceramic).
-
Microsyringe for accurate liquid sample dispensing.
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation:
-
Ensure the alkoxybenzene samples are of high purity.
-
Use a microsyringe to place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA sample pan. For volatile liquids, it is crucial to minimize the time between dispensing the sample and starting the analysis to prevent evaporative loss[9]. Using a hermetically sealed pan that is pierced just before being placed in the TGA can be beneficial.
-
-
TGA Measurement:
-
Place the sample pan in the TGA autosampler or manually load it onto the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of approximately 600-800°C at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the sample mass (or percentage of initial mass) versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition. This is often taken as the temperature at which a significant deviation from the baseline mass is observed, or more formally, as the intersection of the baseline tangent with the tangent of the steepest mass loss, as described in standards like ASTM E2550[9]. The temperature at 5% mass loss (T₅%) is also a commonly reported metric for thermal stability[10].
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.
-
Safety Precautions:
-
Handle alkoxybenzenes in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
Be aware of the flammability of the alkoxybenzenes and their decomposition products.
Proposed Thermal Decomposition Pathway
The thermal decomposition of alkoxybenzenes is believed to proceed primarily through a free-radical mechanism, especially at higher temperatures. The initial and most critical step is the homolytic cleavage of the ether bond.
Mechanism Description:
-
Initiation: The primary step in the thermal decomposition of alkoxybenzenes is the homolytic cleavage of the alkyl-oxygen bond (R-OAr), which is generally the weakest bond in the molecule. This produces a phenoxy radical and an alkyl radical[11][12]. The energy required for this step is a key determinant of the overall thermal stability.
-
Propagation/Secondary Reactions:
-
The phenoxy radical is relatively stable due to resonance delocalization. However, at sufficiently high temperatures, it can undergo decarbonylation (loss of carbon monoxide) to form a cyclopentadienyl radical[11][12].
-
The alkyl radical can undergo a variety of subsequent reactions depending on its structure, including hydrogen abstraction, rearrangement, and beta-scission to form smaller, more stable molecules and radicals.
-
-
Alternative Pathways (for longer alkyl chains): For alkoxybenzenes with longer alkyl chains (like phenetole), concerted reactions, such as a retro-ene reaction, can also occur at lower temperatures. This pathway does not involve the formation of free radicals and can lead directly to the formation of phenol and an alkene[4].
Conclusion
This guide provides a comparative overview of the thermal stability of anisole, phenetole, propoxybenzene, and butoxybenzene. While there is a clear need for more systematic experimental data, particularly for the higher alkoxybenzenes, the available information and theoretical considerations suggest a trend of decreasing thermal stability with increasing alkyl chain length. The provided experimental protocol offers a standardized approach for future investigations in this area. The proposed decomposition mechanism, initiated by the homolytic cleavage of the ether bond, provides a framework for understanding the degradation products of these compounds at elevated temperatures. For professionals in drug development and other chemical industries, a thorough understanding of the thermal limits of these and similar compounds is essential for safe and efficient process design and implementation.
References
- 1. contitesting.com [contitesting.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. store.astm.org [store.astm.org]
- 5. Butoxybenzene | 1126-79-0 [chemicalbook.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. kalite.com [kalite.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzene, (hexyloxy)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Benzene, (hexyloxy)-, a substituted aromatic compound.
Key Safety and Hazard Information
The following table summarizes the potential hazards associated with Benzene, (hexyloxy)-, based on data for related compounds.
| Hazard Category | Description | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[3][4][5][6] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[7] Suspected of causing genetic defects and cancer.[6] May be fatal if swallowed and enters airways.[6] Causes damage to organs through prolonged or repeated exposure.[6] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. Do not breathe vapors.[3][4][5][6][7] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[5] Do not let product enter drains, other waterways, or soil.[7] |
Experimental Protocols for Safe Disposal
The proper disposal of Benzene, (hexyloxy)- must be conducted in accordance with institutional and local regulations for hazardous waste. The following is a general experimental protocol for its disposal:
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Engineering Controls: A properly functioning chemical fume hood is essential.[5] An eyewash station and safety shower must be readily accessible.[3][8]
2. Waste Collection:
-
Collect all waste Benzene, (hexyloxy)-, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled hazardous waste container.[8]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[1][8]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "Benzene, (hexyloxy)-," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]
-
Do not mix Benzene, (hexyloxy)- waste with other incompatible waste streams.
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[1][2][4]
-
Do not use combustible materials, such as paper towels, to absorb the spill.
-
Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[2][4]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
4. Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from ignition sources.[1]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][7]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Benzene, (hexyloxy)-.
References
- 1. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. pcs.com.sg [pcs.com.sg]
- 6. cpchem.com [cpchem.com]
- 7. aksci.com [aksci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
